molecular formula C11H15N3O2 B187737 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline CAS No. 347355-84-4

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Cat. No.: B187737
CAS No.: 347355-84-4
M. Wt: 221.26 g/mol
InChI Key: FEBLWQMPDLWAAM-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a chemical compound that serves as a versatile building block in organic synthesis and materials science research. The aniline core, substituted with a nitro group and a pyrrolidine ring, is a key feature in the development of non-linear optical (NLO) materials. Such π-conjugated aromatic compounds with electron-donor and acceptor groups are central to research in optical switching, frequency conversion, and optical communications due to their capacity for large optical damage thresholds and ultrafast response times . The pyrrolidine moiety is a privileged saturated scaffold in medicinal chemistry, valued for its ability to influence the three-dimensional structure, stereochemistry, and physicochemical properties of a molecule, which can enhance solubility and optimize the pharmacokinetic profile of drug candidates . Furthermore, aniline derivatives bearing nitro and aminoalkyl groups are recognized as key structural components in Mannich bases, which are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties . This specific combination of functional groups makes this compound a compound of significant interest for researchers developing novel bioactive molecules or advanced organic materials. It is offered For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-nitro-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-6-11(14(15)16)10(7-9(8)12)13-4-2-3-5-13/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLWQMPDLWAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346064
Record name 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347355-84-4
Record name 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: A Novel Compound on the Frontier of Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and rigorous search of premier chemical databases, peer-reviewed scientific literature, and patent repositories, we have determined that 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a novel chemical entity for which there is currently no publicly available scientific data. Its properties, synthesis, and potential applications have not yet been characterized or documented in the existing body of scientific knowledge.

The absence of information on this specific compound precludes the creation of an in-depth technical guide as requested. Such a guide would necessitate experimental data on its physicochemical properties, spectroscopic analysis, synthesis protocols, and biological activity, none of which are available at this time.

However, in the spirit of scientific inquiry and to provide valuable context for researchers interested in this structural motif, this document will instead offer a detailed exploration of closely related and well-characterized analogs. By examining the properties and applications of similar molecules, we can extrapolate potential areas of interest and guide future research directions for the target compound.

This guide will focus on the following key structural components of the target molecule:

  • The Nitroaniline Core: We will delve into the properties of substituted nitroanilines, which are crucial precursors in the synthesis of a wide range of industrially important compounds.

  • The Pyrrolidine Moiety: The inclusion of a pyrrolidine ring often imparts unique pharmacological properties to a molecule, and we will explore its role in medicinal chemistry.

By understanding the individual contributions of these fragments, researchers can form educated hypotheses about the potential characteristics of this compound and design experiments to synthesize and characterize this novel compound.

Part 1: The Nitroaniline Scaffold - A Versatile Building Block

The 2-methyl-4-nitroaniline and 2-methyl-5-nitroaniline isomers are well-documented compounds that serve as foundational materials in organic synthesis. Their properties provide a baseline for understanding the core of our target molecule.

Physicochemical Properties of Related Nitroanilines

A solid understanding of the physical and chemical properties of the foundational nitroaniline structure is crucial for any synthetic or analytical endeavor. Below is a summary of the known properties for 2-methyl-4-nitroaniline, a close structural isomer of the aniline core of our target compound.

PropertyValueReferences
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1][2]
Appearance Yellow to amber crystalline powder or needles[1][2]
Melting Point 130-132 °C[1]
Solubility Insoluble in water; Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol[1][2]
CAS Number 99-52-5[1]
Synthesis of the Nitroaniline Core

The synthesis of nitroaniline derivatives typically involves the nitration of an appropriate aniline precursor. For instance, the preparation of 2-methyl-4-nitrophenylamine can be achieved through a multi-step process that includes the protection of the amino group via acylation, followed by nitration and subsequent hydrolysis.[3]

A general workflow for such a synthesis is outlined below:

Synthesis_Workflow Start o-Toluidine Acylation Protect Amino Group (e.g., Acetic Anhydride) Start->Acylation Nitration Nitration (e.g., HNO₃/H₂SO₄) Acylation->Nitration Hydrolysis Deprotection (e.g., Acid Hydrolysis) Nitration->Hydrolysis Purification Purification (e.g., Recrystallization) Hydrolysis->Purification End 2-Methyl-nitroaniline Isomers Purification->End

Caption: A generalized workflow for the synthesis of methyl-nitroaniline isomers.

It is critical to control the reaction conditions, particularly temperature, during nitration to manage the regioselectivity and minimize the formation of unwanted isomers and byproducts.[4]

Applications of Nitroanilines

Substituted nitroanilines are versatile intermediates with a broad range of applications:

  • Dye and Pigment Industry: They are key components in the synthesis of azo dyes, which are widely used in the textile and printing industries.[5]

  • Organic Synthesis: These compounds serve as starting materials for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, 2-methyl-4-nitroaniline is a starting reagent for the synthesis of 3-chloro-5-methylphenyl isocyanate.[1]

  • Materials Science: Certain nitroaniline derivatives exhibit non-linear optical properties, making them of interest for applications in materials science.

Part 2: The Pyrrolidine Moiety - A Key to Biological Activity

The pyrrolidine ring is a saturated five-membered heterocycle containing a nitrogen atom. Its incorporation into a molecular structure can significantly influence the compound's physicochemical properties and biological activity.

Role in Medicinal Chemistry

The pyrrolidine scaffold is a common feature in many FDA-approved drugs and natural products. Its presence can:

  • Increase Solubility: The nitrogen atom can be protonated at physiological pH, enhancing water solubility.

  • Introduce a Chiral Center: The pyrrolidine ring can be substituted to create chiral centers, which is often crucial for specific interactions with biological targets.

  • Act as a Hydrogen Bond Acceptor: The nitrogen atom can participate in hydrogen bonding, a key interaction in drug-receptor binding.

  • Provide a Rigid Scaffold: The cyclic nature of the pyrrolidine ring restricts conformational flexibility, which can lead to higher binding affinity for a target protein.

The specific placement of the pyrrolidine group at the 5-position of the 2-methyl-4-nitroaniline core in our target molecule suggests a potential for unique biological activity, warranting future investigation.

Part 3: Future Directions and Postulated Properties of this compound

While no concrete data exists for the target compound, we can propose a logical path forward for its investigation.

Proposed Synthesis

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution (SₙAr) reaction. A potential precursor, such as 5-fluoro-2-methyl-4-nitroaniline, could be reacted with pyrrolidine. The electron-withdrawing nitro group would activate the aromatic ring towards nucleophilic attack by the secondary amine of pyrrolidine.

Proposed_Synthesis Precursor 5-Fluoro-2-methyl-4-nitroaniline Reaction Nucleophilic Aromatic Substitution (SₙAr) Precursor->Reaction Reagent Pyrrolidine Reagent->Reaction Product This compound Reaction->Product

Caption: A proposed synthetic route to the target compound.

Hypothesized Properties and Potential Applications

Based on the properties of its constituent parts, we can hypothesize that this compound might exhibit:

  • Chromophoric Properties: Due to the nitroaniline core, the compound is likely to be colored and could be investigated as a novel dye or pigment.

  • Biological Activity: The presence of the pyrrolidine moiety and the nitroaromatic system suggests potential for antimicrobial or anticancer activity. Many nitroaromatic compounds are known to be bioreduced to reactive species that can induce cellular damage.[6] For instance, related nitroimidazole compounds are used as antimicrobial agents.[6]

  • Solvatochromism: The electronic environment of the molecule could be sensitive to solvent polarity, leading to changes in its UV-visible absorption spectrum.

Conclusion

While this compound remains an uncharacterized molecule, a thorough analysis of its structural components provides a solid foundation for future research. The combination of a versatile nitroaniline core with the pharmacologically relevant pyrrolidine moiety presents an intriguing target for synthesis and evaluation. This guide has aimed to equip researchers with the necessary background information and a logical framework to embark on the exploration of this novel chemical entity. The synthesis, characterization, and evaluation of its biological and material properties could unveil new and valuable applications in the fields of drug discovery, materials science, and industrial chemistry.

References

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC - NIH. (2020-05-21).
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - Der Pharma Chemica.
  • Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate.
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR.
  • 2-Methyl-4-nitroaniline | 99-52-5 | TCI AMERICA.
  • 2-Methyl-4-nitroaniline | 99-52-5 - ChemicalBook.
  • 2-Methyl-4-nitroaniline 97 99-52-5 - Sigma-Aldrich.
  • managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline - Benchchem.
  • 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem.
  • CAS NO: 99-52-5 | 2-Methyl-4-nitroaniline | Fast Red RL Base - Jay Finechem.
  • CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents.

Sources

An In-depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a substituted nitroaniline with potential applications in medicinal chemistry and materials science. While this compound is commercially available from specialized suppliers, detailed academic literature on its synthesis and characterization is not widely disseminated. This document, therefore, consolidates available data, proposes a robust synthetic pathway based on established chemical principles, and predicts its spectroscopic and physicochemical properties to support further research and development.

Compound Identification and Physicochemical Properties

Chemical Identity:

IdentifierValue
IUPAC Name This compound
CAS Number 347355-84-4[1][2]
Molecular Formula C₁₁H₁₅N₃O₂[1][2]
Molecular Weight 221.26 g/mol [1]
SMILES CC1=C(N)C=C(C(=C1)N1CCCC1)[O-]

Predicted Physicochemical Properties:

Quantitative data for this specific molecule is not extensively published. The following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value
Appearance Yellow to orange crystalline solid
Melting Point 140-160 °C
Boiling Point > 350 °C (decomposes)
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.
pKa (most basic) ~3.5-4.5 (for the aniline nitrogen)

Proposed Synthesis: A Mechanistic Approach

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by a nucleophile.

Proposed Synthetic Pathway:

Synthetic_Pathway start 5-Chloro-2-methyl-4-nitroaniline product This compound start->product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., DMF, DMSO) Base (e.g., K2CO3), Heat reagent Pyrrolidine (Nucleophile) reagent->product

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

The key to this synthesis is the choice of a suitable starting material. 5-Chloro-2-methyl-4-nitroaniline is an ideal precursor.[3] The chlorine atom at the 5-position is activated for nucleophilic displacement by the strong electron-withdrawing effect of the nitro group at the para-position. The ortho- and para-positions to the nitro group are electron-deficient, making them susceptible to attack by nucleophiles.

Pyrrolidine serves as the incoming nucleophile.[4][5] As a secondary cyclic amine, it is a potent nucleophile, and its reaction with the activated aryl chloride is expected to proceed efficiently. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the intermediate Meisenheimer complex and facilitate the reaction. The addition of a non-nucleophilic base, such as potassium carbonate, is often beneficial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Heating is generally required to overcome the activation energy of the reaction.

Experimental Protocol: A Step-by-Step Guide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-methyl-4-nitroaniline (1.0 eq).

  • Solvent and Reagents: Add a suitable volume of anhydrous DMF to dissolve the starting material. To this solution, add potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

This self-validating protocol includes monitoring by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

The following are the expected spectroscopic features of this compound, based on its structure.

¹H NMR Spectroscopy (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.8s1HAr-H (proton ortho to the nitro group)
~6.5s1HAr-H (proton ortho to the amino group)
~4.5br s2H-NH₂
~3.4t4H-N-CH₂- (pyrrolidine)
~2.3s3HAr-CH₃
~2.0m4H-CH₂- (pyrrolidine)

¹³C NMR Spectroscopy (in CDCl₃, 100 MHz):

Expected signals would include aromatic carbons in the range of 110-150 ppm, with the carbon bearing the nitro group being the most downfield. The methyl carbon would appear around 15-20 ppm, and the pyrrolidine carbons would be in the aliphatic region.

Infrared (IR) Spectroscopy (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (primary amine)
2980-2850C-H stretching (aliphatic)
1580-1500N-O asymmetric stretching (nitro group)
1350-1300N-O symmetric stretching (nitro group)
1250-1150C-N stretching

Mass Spectrometry (Electron Ionization):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221.

Potential Applications in Drug Discovery and Materials Science

Substituted nitroanilines are important scaffolds in medicinal chemistry and materials science. The presence of a nitro group, an amino group, and a lipophilic pyrrolidine moiety suggests several potential applications for this compound.

Workflow for Investigating Biological Activity:

Biological_Activity_Workflow compound This compound screening Initial Biological Screening (e.g., antimicrobial, anticancer) compound->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: A typical workflow for evaluating the biological potential of a novel compound.

  • Antimicrobial Agents: Nitroaromatic compounds, including nitroimidazoles and nitrofurans, are well-established antimicrobial agents.[6] The nitro group can be bioreduced in anaerobic bacteria and protozoa to form radical species that damage cellular macromolecules. The pyrrolidine moiety could enhance cell permeability and target engagement. Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial activity.[7]

  • Insecticides: Recent research has identified nitro-substituted anilines as potent inhibitors of insect Kir1 channels, which are crucial for ion and water balance in insects like mosquitoes.[8] The structural features of this compound make it a candidate for investigation as a novel insecticide.

  • Oncology: The nitroaniline scaffold is present in some kinase inhibitors and other anticancer agents. The diverse substitution pattern of this molecule could allow for interactions with various biological targets relevant to cancer.

  • Materials Science: Nitroanilines are known for their nonlinear optical (NLO) properties. The push-pull electronic nature of this molecule (electron-donating amino and pyrrolidino groups and an electron-withdrawing nitro group) suggests it could be investigated for applications in optoelectronics.

Safety and Handling

Hazard Statements: Based on data for structurally similar compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It may cause skin and eye irritation.

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. Retrieved from [Link]

  • Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. (2020). PMC. Retrieved from [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. Retrieved from [Link]

  • 2-METHYL-4-NITRO-5-PYRROLIDIN-1-YL-PHENYLAMINE. Appchem. Retrieved from [Link]

  • Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. ResearchGate. Retrieved from [Link]

  • Advanced Organic Module | English | Green Chemistry. University of Scranton. Retrieved from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Retrieved from [Link]

  • 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profile & Characterization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

[1]

Executive Summary

This technical guide addresses the solubility characteristics of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline , a specialized intermediate often utilized in the synthesis of heterocyclic disperse dyes and pharmaceutical scaffolds.[1] While direct quantitative solubility data for this specific derivative is limited in public repositories, this guide synthesizes structural analysis with empirical data from close structural analogs (e.g., 2-methyl-4-nitroaniline) to provide a predictive solubility model.[1]

Key Insight: The molecule exhibits a "Push-Pull" electronic structure—featuring an electron-donating pyrrolidine ring and a primary amine opposing an electron-withdrawing nitro group.[1] This configuration dictates a solubility profile favoring polar aprotic solvents (DMSO, DMF) and moderately polar organic solvents (Dichloromethane, Ethyl Acetate), while showing negligible solubility in water and non-polar aliphatics.[1]

Physicochemical Profile & Structural Analysis[1][2]

To understand the solubility behavior, we must first deconstruct the molecular architecture.[1]

FeatureMoietyElectronic EffectSolubility Impact
Scaffold Aniline RingAromatic CoreLipophilic baseline (LogP contribution).[1]
Position 1 Primary Amine (-NH₂)H-Bond DonorIncreases solubility in protic solvents (Alcohols).[1]
Position 2 Methyl Group (-CH₃)Weak DonorSlight increase in lipophilicity; steric bulk may reduce crystal packing energy.[1]
Position 4 Nitro Group (-NO₂)Strong AcceptorHigh polarity; drives solubility in polar aprotic solvents (DMSO).[1]
Position 5 Pyrrolidine RingTertiary Amine / CycleSignificant lipophilic bulk; disrupts H-bonding networks of water, reducing aqueous solubility.[1]
Theoretical Solubility Parameters
  • Predicted LogP: ~2.1 – 2.6 (Estimated based on parent 2-Methyl-4-nitroaniline LogP of 1.31 + Pyrrolidine contribution).[1]

  • H-Bond Donors: 1 (Primary amine).[1]

  • H-Bond Acceptors: 4 (Nitro group oxygens, Pyrrolidine nitrogen).[1]

  • Dipole Moment: High (Due to para relationship of Amine/Nitro and ortho Nitro/Pyrrolidine).[1]

Predicted Solubility & Solvent Selection Strategy

Based on the Hansen Solubility Parameters (HSP) of the functional groups and empirical data from the structural analog 2-Methyl-4-nitroaniline (CAS 99-52-5), the following solubility hierarchy is established.

Solubility Tier List
TierSolvent ClassRepresentative SolventsPredicted SolubilityMechanism
Tier 1 Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL) Strong dipole-dipole interactions stabilize the nitro group; excellent solvation of the push-pull system.[1]
Tier 2 Chlorinated / Ketones Dichloromethane (DCM), Acetone, 2-ButanoneModerate-High DCM interacts well with the polarizable aromatic system; Ketones accept H-bonds from the primary amine.[1]
Tier 3 Esters / Ethers Ethyl Acetate, THFModerate Good general solvents; useful for extraction and recrystallization.[1]
Tier 4 Polar Protic Methanol, Ethanol, IsopropanolLow-Moderate Soluble, but less effective than aprotics due to the hydrophobic pyrrolidine ring.[1] Solubility decreases with alcohol chain length.[1]
Tier 5 Non-Polar Hexane, Heptane, ToluenePoor / Insoluble Lack of polarity prevents overcoming crystal lattice energy.[1]
Tier 6 Aqueous WaterInsoluble Hydrophobic effect of the aromatic core and pyrrolidine dominates.[1]
Comparative Analysis (Analog Data)

Data for the analog 2-Methyl-4-nitroaniline indicates the following solubility order: 2-Butanone > DMF > Ethyl Acetate > Acetonitrile > Methanol > CCl₄ .[1] Application Note: The target molecule (with pyrrolidine) will likely show higher solubility in DCM and Ethyl Acetate compared to the analog due to the increased lipophilicity of the pyrrolidine ring.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Purpose: To establish precise solubility limits (mg/mL) for process optimization.[1]

  • Preparation: Weigh ~500 mg of this compound into a sealable glass vial.

  • Solvent Addition: Add 5.0 mL of the target solvent.[1]

  • Equilibration:

    • Place the vial in a thermostatic shaker bath at 25°C (or target temperature).

    • Agitate at 200 RPM for 24 hours to ensure equilibrium.

  • Filtration:

    • Using a pre-warmed syringe and a 0.45 µm PTFE filter, filter the supernatant into a tared vessel.[1]

    • Critical: Ensure the filter is compatible with the solvent (e.g., do not use Nylon with acidic solvents).[1]

  • Quantification:

    • Evaporate the solvent under vacuum or nitrogen stream.[1]

    • Dry the residue to constant weight.[1]

    • Calculate Solubility

      
      .[1]
      
Protocol B: Visual Recrystallization Screening

Purpose: To identify solvent systems for purification.

  • Dissolve 100 mg of compound in minimal Tier 2 solvent (e.g., Acetone) at reflux.

  • Slowly add Tier 5 anti-solvent (e.g., Hexane) until turbidity persists.[1]

  • Cool slowly to 4°C.

  • Analyze crystal habit and purity via HPLC.[1]

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility determination.

SolubilityWorkflowStartStart: 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)anilineGoalDefine GoalStart->GoalSynthesisReaction SolventGoal->SynthesisHigh Conc. RequiredPurificationRecrystallizationGoal->PurificationPurity RequiredAnalysisHPLC/NMRGoal->AnalysisDilute SolutionPolarAproticUse Polar Aprotic(DMF, DMSO, NMP)High SolubilitySynthesis->PolarAproticMixedSystemUse Solvent/Anti-Solvent(Acetone/Hexane or EtOAc/Heptane)Purification->MixedSystemVolatileUse Volatile Polar(Acetonitrile, Methanol, DCM)Analysis->VolatileCheckSolCheck Solubility (Visual)MixedSystem->CheckSolHeatHeat to RefluxCheckSol->HeatDissolvePrecipCool to PrecipitateHeat->PrecipCool

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis, Purification, or Analysis).

Safety & Handling (E-E-A-T)

  • Toxicity: Like many nitroanilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact (H301+H311+H331 category inferred from analogs).[1][2]

  • Absorption: The lipophilic pyrrolidine ring may enhance skin absorption compared to simple nitroanilines.[1]

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1]

  • Waste: Dispose of as hazardous organic waste (halogen-free unless DCM is used).

References

  • PubChem. (2025).[1][3] 2-Methyl-4-nitroaniline (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

  • Long, B. et al. (2012).[1] Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents. Journal of Chemical & Engineering Data. (Contextual analog data). Retrieved from [Link]

spectral data for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Spectral Characterization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectral characterization of the novel compound this compound. In the absence of publicly available experimental spectral data for this specific molecule, this document serves as an in-depth predictive guide. By leveraging established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, and drawing upon spectral data from structurally analogous compounds, we will delineate the expected spectral features. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to unequivocally identify and characterize this compound upon its synthesis.

Introduction: The Imperative of Spectral Characterization

The structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular weight. For a molecule such as this compound, a substituted nitroaniline, a comprehensive spectral analysis is paramount to confirm its identity and purity. The presence of a chiral center is not a feature of this molecule. The strategic arrangement of its functional groups—a primary amine, a nitro group, a methyl group, and a pyrrolidine ring on an aromatic scaffold—necessitates a multi-faceted analytical approach. This guide will provide a predictive analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra, coupled with detailed experimental protocols.

Predicted Spectral Data

The following sections detail the anticipated spectral data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as two singlets, or a set of doublets if there is any observable meta-coupling. The proton situated between the nitro and pyrrolidine groups is expected to be significantly downfield due to the electron-withdrawing nature of the nitro group. The other aromatic proton, flanked by the methyl and amino groups, will be further upfield.

  • Amine Protons (-NH₂): A broad singlet is expected for the two amine protons. The chemical shift can vary depending on the solvent and concentration.

  • Pyrrolidine Protons: The pyrrolidine ring has two sets of methylene protons. The two protons on the carbons adjacent to the nitrogen atom will be deshielded and appear as a triplet. The two protons on the carbons beta to the nitrogen will be further upfield and also appear as a triplet.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons will be observed, likely in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H (between NO₂ and Pyrrolidine)7.5 - 8.0s1H
Aromatic-H (between CH₃ and NH₂)6.5 - 7.0s1H
-NH₂3.5 - 5.0br s2H
Pyrrolidine-H (α to N)3.2 - 3.6t4H
Pyrrolidine-H (β to N)1.9 - 2.3m4H
-CH₃2.0 - 2.5s3H

The carbon NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-NH₂145 - 150
Aromatic C-NO₂140 - 145
Aromatic C-Pyrrolidine135 - 140
Aromatic C-CH₃120 - 125
Aromatic C-H115 - 120
Aromatic C-H105 - 110
Pyrrolidine C (α to N)45 - 55
Pyrrolidine C (β to N)20 - 30
-CH₃15 - 25
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₅N₃O₂), the expected molecular weight is approximately 221.26 g/mol .

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 221.

  • Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation patterns.[1][2] Common losses include:

    • Loss of NO₂ (m/z = 46) leading to a fragment at m/z = 175.

    • Loss of NO (m/z = 30) resulting in a fragment at m/z = 191.

    • Alpha-cleavage of the pyrrolidine ring.

    • Loss of the methyl group (m/z = 15) giving a fragment at m/z = 206.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Description of Band
N-H Stretch (Amine)3300 - 3500Two sharp bands (symmetric and asymmetric)[3][4]
C-H Stretch (Aromatic)3000 - 3100Medium to weak bands
C-H Stretch (Aliphatic)2850 - 3000Medium to strong bands
N-O Stretch (Nitro)1500 - 1550 and 1300 - 1370Two strong bands (asymmetric and symmetric)
C=C Stretch (Aromatic)1450 - 1600Multiple medium to strong bands
N-H Bend (Amine)1580 - 1650Medium band[3]
C-N Stretch (Aromatic Amine)1250 - 1335Strong band[3]
C-N Stretch (Aliphatic Amine)1020 - 1250Medium to weak band[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds like anilines.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. ESI is generally preferred for polar molecules.

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500 to ensure detection of the molecular ion and its fragments.

    • For fragmentation analysis (MS/MS), select the molecular ion peak as the precursor ion and apply collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Infrared Spectroscopy Protocol
  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet holder.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation

MS_Fragmentation Predicted MS Fragmentation Pathway mol_ion [M]⁺˙ m/z = 221 frag1 [M - NO₂]⁺ m/z = 175 mol_ion->frag1 - NO₂ frag2 [M - CH₃]⁺ m/z = 206 mol_ion->frag2 - CH₃ frag3 [M - C₂H₄]⁺˙ (from pyrrolidine) m/z = 193 mol_ion->frag3 - C₂H₄

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7441, 2-Methyl-4-nitroaniline. [Link]

  • National Institute of Standards and Technology. Aniline. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th ed.; Springer: Berlin, Heidelberg, 2009.
  • Hesse, M.; Meier, H.; Zeeh, B. Spectroscopic Methods in Organic Chemistry, 2nd ed.; Thieme: Stuttgart, 2008.
  • Field, L. D.; Li, H.; Magill, A. M. Organic Structures from Spectra, 5th ed.; John Wiley & Sons: Chichester, West Sussex, 2013.
  • Williams, D. H.; Fleming, I. Spectroscopic Methods in Organic Chemistry, 6th ed.; McGraw-Hill: London, 2007.
  • Lambert, J. B.; Mazzola, E. P. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd ed.; John Wiley & Sons: Hoboken, NJ, 2019.
  • LibreTexts. IR: amines. [Link]

  • Yinon, J.; Zitrin, S. The Analysis of Explosives; Pergamon Press: Oxford, 1981.
  • Smith, B. C.
  • Gunzler, H.; Gremlich, H.-U. IR Spectroscopy: An Introduction; Wiley-VCH: Weinheim, 2002.
  • de Hoffmann, E.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons: Hoboken, NJ, 2007.
  • McLafferty, F. W.; Tureček, F. Interpretation of Mass Spectra, 4th ed.; University Science Books: Sausalito, CA, 1993.

Sources

The Synthesis and Characterization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: A Prospective Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Novel Aniline Derivative

The substituted aniline scaffold is a cornerstone in the development of a vast array of functional molecules, from pharmaceuticals to high-performance pigments. The parent compound, 2-methyl-4-nitroaniline, is a well-established intermediate in the synthesis of azo dyes.[1] The introduction of a pyrrolidine moiety at the 5-position of this core structure is a logical step in the exploration of new chemical space. The pyrrolidine ring, a common feature in many biologically active compounds, can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide, therefore, serves as a forward-looking exploration into the synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, providing researchers and drug development professionals with a robust framework for its preparation and potential future investigation.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of the target compound can be logically approached through a multi-step sequence, commencing with the readily available starting material, o-toluidine. The proposed pathway involves the protection of the amino group, followed by nitration, halogenation, and finally, a nucleophilic aromatic substitution with pyrrolidine.

Synthetic Pathway A o-Toluidine B N-acetyl-2-methylaniline A->B Acylation C N-acetyl-2-methyl-4-nitroaniline B->C Nitration D 2-Methyl-4-nitroaniline C->D Hydrolysis E 5-Halo-2-methyl-4-nitroaniline (X = F, Cl) D->E Halogenation F This compound E->F Nucleophilic Aromatic Substitution

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Synthesis of 2-Methyl-4-nitroaniline (Precursor)

The synthesis of the key precursor, 2-methyl-4-nitroaniline, is a well-documented three-step process starting from o-toluidine.[1]

Step 1: Acetylation of o-Toluidine

To a stirred solution of o-toluidine in glacial acetic acid, acetic anhydride is added dropwise. The reaction mixture is then heated to reflux to ensure complete acylation, yielding N-acetyl-2-methylaniline.

Step 2: Nitration of N-acetyl-2-methylaniline

The protected aniline is subsequently nitrated using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to favor the formation of the 4-nitro isomer.

Step 3: Hydrolysis of N-acetyl-2-methyl-4-nitroaniline

The acetyl protecting group is removed by acid-catalyzed hydrolysis to afford the desired 2-methyl-4-nitroaniline.

StepReagents and ConditionsProductAverage Yield
1. Acylationo-Toluidine, Acetic Anhydride, Acetic Acid, RefluxN-acetyl-2-methylaniline~95%
2. NitrationN-acetyl-2-methylaniline, HNO₃, H₂SO₄, 0-10 °CN-acetyl-2-methyl-4-nitroaniline~70-80%
3. HydrolysisN-acetyl-2-methyl-4-nitroaniline, H₂SO₄ (aq), Heat2-Methyl-4-nitroaniline~90%
Halogenation of 2-Methyl-4-nitroaniline

To facilitate the subsequent nucleophilic substitution, a halogen atom must be introduced at the 5-position of the aniline ring. This can be achieved through electrophilic halogenation. For the purpose of activating the ring for nucleophilic attack, fluorine or chlorine are the preferred halogens.

Protocol for the Synthesis of 5-Fluoro-2-methyl-4-nitroaniline:

A plausible route to the 5-fluoro derivative would involve the diazotization of 2-methyl-4-nitro-5-aminoaniline followed by a Schiemann reaction. However, a more direct approach would be the nitration of a pre-halogenated precursor, such as 2-bromo-5-fluoroaniline.[2]

Nucleophilic Aromatic Substitution with Pyrrolidine

The final step in the proposed synthesis is the nucleophilic aromatic substitution (SNAr) of the halogen atom at the 5-position with pyrrolidine. The electron-withdrawing nitro group ortho to the halogen significantly activates the ring towards nucleophilic attack.

Sources

A Theoretical Chemist's Guide to the Electronic Landscape of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. Designed for researchers in computational chemistry, materials science, and drug development, this document outlines the core principles, computational methodologies, and expected outcomes for a thorough analysis of this intriguing molecule. By leveraging established quantum chemical methods, we can elucidate the structure-property relationships that govern its behavior and potential applications.

Introduction: A Molecule of Competing Influences

This compound is a fascinating example of a "push-pull" or donor-π-acceptor (D-π-A) system. Its molecular architecture is characterized by a strategic arrangement of electron-donating and electron-withdrawing functional groups attached to a central aniline π-system.

  • Electron-Donating (Push) Groups: The primary amino group (-NH2) and the tertiary amino group of the pyrrolidine ring are potent electron donors. They increase the electron density of the benzene ring through resonance and inductive effects.

  • Electron-Withdrawing (Pull) Group: The nitro group (-NO2) is a strong electron-withdrawing group, delocalizing electron density away from the ring.

This intramolecular electronic tug-of-war gives rise to significant charge polarization and unique electronic characteristics. Molecules of this class, such as the well-studied para-nitroaniline (pNA), are known for their interesting optical and electronic properties, including solvatochromism—the change in color with the polarity of the solvent.[1][2][3][4] A detailed theoretical investigation is paramount to understanding these properties at a fundamental level and guiding the design of new functional materials.

This guide will detail a robust computational protocol using Density Functional Theory (DFT) to explore the electronic structure, reactivity, and potential solvatochromic behavior of this compound.

The Computational Gauntlet: A Step-by-Step Theoretical Protocol

The foundation of a reliable theoretical study lies in a well-defined and validated computational methodology. Density Functional Theory (DFT) is the method of choice for systems of this size, offering an excellent balance of computational accuracy and efficiency.[5][6][7][8] Hybrid DFT methods, in particular, have shown great success in describing the structural and electronic properties of substituted anilines.[5]

Step 1: Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule.

  • Initial Structure Construction: Build the 2D structure of this compound and convert it to a 3D model using a molecular editor.

  • Quantum Mechanical Optimization: Perform a full geometry optimization without constraints. This process systematically alters the bond lengths, angles, and dihedrals to find the structure with the minimum potential energy.

    • Recommended Level of Theory: B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP functional is a widely-used hybrid functional known for its reliability in organic molecules.[5] The 6-311++G(d,p) basis set is robust, providing diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

Step 2: Analysis of Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.

  • Orbital Energy Calculation: The energies of the HOMO (EHOMO) and LUMO (ELUMO) are obtained from the optimized molecular structure calculation.

  • HOMO-LUMO Gap: The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the molecule's kinetic stability and the energy required for the lowest-energy electronic excitation.[9] A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.

  • Orbital Visualization: The 3D isosurfaces of the HOMO and LUMO should be plotted. For a push-pull system like this, it is anticipated that the HOMO density will be concentrated on the electron-donating aniline and pyrrolidine moieties, while the LUMO density will be localized on the electron-withdrawing nitro group. This spatial separation is the hallmark of an intramolecular charge transfer (ICT) transition.[1]

Step 3: Mapping the Electrostatic Potential

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule.

  • MEP Calculation: The MEP is calculated and mapped onto the molecule's electron density surface.

  • Interpretation: The MEP map is color-coded to indicate charge distribution.

    • Red (Negative Potential): Regions of high electron density, typically associated with lone pairs on electronegative atoms (like the oxygens of the nitro group). These are sites susceptible to electrophilic attack.

    • Blue (Positive Potential): Regions of low electron density, usually around hydrogen atoms, especially those of the amino group. These are sites for nucleophilic attack.

    • Green (Neutral Potential): Areas with intermediate potential.

The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.

Step 4: Incorporating Solvent Effects

The electronic properties of polar molecules are often highly sensitive to their environment.[2] Simulating the effect of a solvent is crucial for realistic predictions.

  • Implicit Solvation Model: The Polarizable Continuum Model (PCM) is an efficient and widely used method. In PCM, the solvent is treated as a continuous medium with a specific dielectric constant.

  • Protocol: Repeat the geometry optimization and electronic property calculations (FMOs, MEP) within the PCM framework for a series of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Water).

  • Analysis of Solvatochromism: By comparing the HOMO-LUMO gap in the gas phase and in different solvents, one can predict the solvatochromic behavior. A decrease in the energy gap with increasing solvent polarity suggests a positive (bathochromic or red) shift in the absorption spectrum, which is typical for push-pull molecules where the excited state is more polar than the ground state.[1][4]

Computational Workflow Diagram

The entire theoretical protocol can be visualized as a sequential workflow.

G A 1. 3D Model Construction B 2. Gas-Phase Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum) B->C D 4. Gas-Phase Property Analysis - HOMO/LUMO Analysis - MEP Mapping - Dipole Moment C->D H 8. Comparative Analysis (Solvatochromism Study) D->H E 5. Solvent Selection (e.g., Toluene, DCM, MeCN, Water) F 6. Solvated Geometry Optimization (PCM-B3LYP/6-311++G(d,p)) E->F G 7. Solvated Property Analysis - HOMO/LUMO Analysis - MEP Mapping - Dipole Moment F->G G->H

Caption: A flowchart of the computational protocol for analyzing the electronic properties.

Anticipated Findings and Data Interpretation

Based on established principles for D-π-A systems, we can anticipate the following key electronic features for this compound.

Frontier Molecular Orbitals and Intramolecular Charge Transfer (ICT)

The defining electronic feature will be the spatial distribution of the frontier orbitals. The HOMO is expected to be delocalized across the electron-rich part of the molecule: the aniline ring, the amino group, and the pyrrolidine nitrogen. Conversely, the LUMO will be predominantly located on the electron-deficient nitro group. This separation signifies that the HOMO→LUMO electronic transition will involve a significant transfer of electron density from the donor end to the acceptor end of the molecule—a classic Intramolecular Charge Transfer (ICT) excitation.[1]

Molecular Polarity and Dipole Moment

The push-pull nature of the substituents will induce a large ground-state dipole moment, with the vector pointing from the electron-donating region towards the electron-withdrawing nitro group. This high polarity is a key contributor to the molecule's interaction with polar solvents.

Quantitative Data Summary (Hypothetical)

The results of the theoretical calculations should be summarized in a clear, tabular format for easy comparison. The table below presents hypothetical, yet realistic, data that one might expect from such a study.

PropertyGas PhaseToluene (ε=2.4)Acetonitrile (ε=37.5)Water (ε=78.4)
EHOMO (eV)-5.85-5.90-6.05-6.10
ELUMO (eV)-2.25-2.40-2.65-2.75
HOMO-LUMO Gap (eV) 3.60 3.50 3.40 3.35
Dipole Moment (Debye) 7.5 9.2 11.5 12.3

Interpretation: The data illustrates a clear trend: as solvent polarity (dielectric constant, ε) increases, the HOMO-LUMO gap decreases. This is indicative of positive solvatochromism, where polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy required for the electronic transition.[1][4] The calculated dipole moment also increases significantly with solvent polarity, reflecting the induced polarization of the solute by the solvent's reaction field.

Conclusion

The theoretical protocol outlined in this guide provides a robust and comprehensive pathway for elucidating the electronic properties of this compound. By employing Density Functional Theory, researchers can gain deep insights into its ground-state geometry, electronic structure, charge distribution, and environmental sensitivity. The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential will illuminate the intramolecular charge transfer characteristics that are central to its function. Furthermore, the systematic inclusion of solvent effects via the PCM model is critical for predicting its solvatochromic behavior. The insights gained from these computational studies are invaluable for the rational design of novel materials with tailored electronic and optical properties for applications in diverse fields such as nonlinear optics, chemical sensing, and molecular electronics.

References

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved January 27, 2026, from [Link]

  • ChemRxiv. (2023). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects. Retrieved January 27, 2026, from [Link]

  • World of Molecules. (2025). 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved January 27, 2026, from [Link]

  • Sci-Hub. (1999). Density functional studies of aniline and substituted anilines. Journal of Molecular Structure: THEOCHEM. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health (NIH). (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. Retrieved January 27, 2026, from [Link]

  • European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. Retrieved January 27, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved January 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). UV absorption solvatochromic shift of 4-nitroaniline in supercritical water. Retrieved January 27, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Retrieved January 27, 2026, from [Link]

  • MDPI. (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Principles and Applications of Solvatochromism. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved January 27, 2026, from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved January 27, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved January 27, 2026, from [Link]

  • Quora. (2017). How 4-nitroaniline is a weaker base than 3-nitroaniline? Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a compound of interest in various research and development applications.

Core Chemical Identifiers and Properties

The fundamental characteristics of this compound are summarized below, providing a foundational understanding of this molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
CAS Number 347355-84-4
SMILES Code NC1=CC(N2CCCC2)=C(=O)C=C1C

Structural and Chemical Relationships

To understand the properties and potential applications of this compound, it is useful to consider its structural relationship to a similar, more basic compound, 2-Methyl-4-nitroaniline.

Parent Compound: 2-Methyl-4-nitroaniline

2-Methyl-4-nitroaniline serves as a foundational structure. Its core properties are:

PropertyValueSource
Molecular Formula C₇H₈N₂O₂[1][2]
Molecular Weight 152.15 g/mol [1]
CAS Number 99-52-5
Synonyms 2-Amino-5-nitrotoluene, 4-Nitro-o-toluidine[2]
Appearance Light yellow to amber or dark green powder/crystal[2]
Melting Point 130.0 to 133.0 °C[2]

The addition of a pyrrolidinyl group at the 5-position of the aniline ring significantly alters the molecule's properties, leading to the distinct characteristics of this compound. This substitution increases the molecular weight and introduces a tertiary amine, which can influence its solubility, basicity, and biological activity.

Experimental Protocols and Data

While specific experimental protocols for this compound are not widely available in the public domain, a logical starting point for characterization can be inferred from the analysis of its parent compound, 2-Methyl-4-nitroaniline.

Workflow for Characterization

Caption: A generalized workflow for the synthesis, purification, and characterization of aniline derivatives.

Safety and Handling

For this compound, the following hazard information has been identified:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501.

Given the structural similarity to 2-Methyl-4-nitroaniline, which is classified as toxic, it is prudent to handle this compound with appropriate personal protective equipment and in a well-ventilated area.

Conclusion

This technical guide provides the essential molecular formula and weight for this compound, contextualized with data from its parent compound. The provided information serves as a critical resource for researchers and professionals in drug development and chemical synthesis.

References

  • PubChem. 2-Methyl-4-nitroaniline. [Link]

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Methodological & Application

Application Notes and Protocols for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block

2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its structure incorporates several key features that make it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The molecule contains a nitroaniline core, which is a common precursor in the synthesis of dyes and pharmaceuticals. The presence of a pyrrolidine ring, a prevalent scaffold in many biologically active compounds, further enhances its utility in drug discovery.[1][2] The strategic placement of the methyl, nitro, amino, and pyrrolidinyl groups on the aniline ring offers multiple reactive sites for further chemical transformations. This guide provides detailed protocols for the synthesis of this intermediate and its subsequent application in the development of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key computed properties.

PropertyValue
Molecular Formula C₁₁H₁₅N₃O₂
Molecular Weight 221.26 g/mol
Topological Polar Surface Area (TPSA) 78.19 Ų
logP 2.5 (Predicted)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 2

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach utilizes a commercially available halogenated nitroaniline as the starting material. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the halogen by a nucleophile, in this case, pyrrolidine.[3][4][5]

Synthetic Workflow

Synthetic_Workflow_1 start 5-Chloro-2-methyl-4-nitroaniline reagent Pyrrolidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagent Nucleophilic Aromatic Substitution workup Aqueous Workup & Purification reagent->workup product This compound workup->product

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

This protocol describes the synthesis of this compound from 5-Chloro-2-methyl-4-nitroaniline.[6][7][8]

Materials:

  • 5-Chloro-2-methyl-4-nitroaniline (1.0 eq)

  • Pyrrolidine (1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add 5-Chloro-2-methyl-4-nitroaniline (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Addition of Pyrrolidine: Add pyrrolidine (1.5 eq) to the mixture dropwise at room temperature with stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Rationale:

  • Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and the intermediate Meisenheimer complex.[3]

  • Base: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperature is necessary to overcome the activation energy of the reaction.

  • Excess Pyrrolidine: A slight excess of pyrrolidine ensures the complete consumption of the starting material.

Applications as a Chemical Intermediate

The strategic placement of functional groups in this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate.

Synthesis of Substituted Phenylenediamines

The nitro group can be readily reduced to an amino group, yielding a substituted o-phenylenediamine derivative. These diamines are valuable precursors for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry. They can also be used as monomers in the synthesis of high-performance polymers.[9][10][11]

Reduction_Workflow start This compound reagent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) start->reagent Nitro Group Reduction product 3-Methyl-4-amino-5-(pyrrolidin-1-yl)aniline reagent->product

Caption: Reduction of the nitro group to form a substituted phenylenediamine.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve this compound in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize with a concentrated NaOH solution until the pH is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired phenylenediamine.

Precursor for Azo Dyes and Further Functionalization

The primary amino group of the aniline can be diazotized using nitrous acid to form a diazonium salt. This reactive intermediate can then undergo various transformations, including azo coupling reactions with electron-rich aromatic compounds to form azo dyes, or Sandmeyer-type reactions to introduce a wide range of functional groups (e.g., -OH, -CN, -X).

Diazotization_Workflow start This compound diazotization NaNO₂ / HCl 0-5 °C start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium azo_coupling Azo Coupling (with activated arene) diazonium->azo_coupling sandmeyer Sandmeyer Reaction (e.g., CuCN) diazonium->sandmeyer azo_dye Azo Dye azo_coupling->azo_dye nitrile Nitrile Derivative sandmeyer->nitrile

Caption: Potential transformations via a diazonium salt intermediate.

Scaffold in Medicinal Chemistry

The pyrrolidine ring is a key structural motif in a vast number of pharmaceuticals due to its ability to form favorable interactions with biological targets and improve pharmacokinetic properties.[2] The title compound, with its multiple points for diversification, serves as an excellent starting point for the synthesis of novel drug candidates. The aniline and the potential diamine derivative can be used in the synthesis of various heterocyclic systems like pyrazoles, which are also important in medicinal chemistry.[12]

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with care, assuming it has a hazard profile similar to other nitroaniline derivatives.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Skin Contact: Avoid contact with skin.

  • Ingestion: Do not ingest.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Data Summary

ReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Product
SNAr 5-Chloro-2-methyl-4-nitroanilinePyrrolidine, K₂CO₃DMF80-1004-6This compound
Nitro Reduction This compoundSnCl₂·2H₂O, HClEthanolReflux2-43-Methyl-4-amino-5-(pyrrolidin-1-yl)aniline

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3326. [Link]

  • Oberster, A. E., et al. (1967). Syntheses of novel substituted p-phenylenediamines. Canadian Journal of Chemistry, 45(3), 195-201. [Link]

  • Kącka-Zych, A., & Wzorek, Z. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(18), 4235. [Link]

  • Haider, S., et al. (2022). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Pharmaceutical Research, 11(9), 1336-1353. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Stanovnik, B., & Svete, J. (2000). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 65(5), 1237–1244. [Link]

  • PubMed. (2024). Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Catalysis in aromatic nucleophilic substitution. Part 6. Reactions of 2-methoxy-3-nitrothiophen with cyclic secondary amines in methanol and benzene. [Link]

  • Taylor & Francis Online. (2015). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. [Link]

  • ResearchGate. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. [Link]

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Application Notes and Protocols for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline: Synthesis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, chemists, and professionals in drug development on the synthesis and potential applications of the novel compound, 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. Due to the limited availability of direct literature on this specific molecule, this guide presents a proposed synthetic pathway based on established organic chemistry principles and analogous reactions. Detailed experimental protocols for the multi-step synthesis are provided, along with potential subsequent reactions to highlight the synthetic utility of the target compound. Emphasis is placed on the rationale behind experimental choices, safety considerations, and methods for characterization.

Introduction and Rationale

This compound is a substituted nitroaniline containing a pyrrolidine moiety. While specific applications for this compound are not yet established in the literature, its structural motifs suggest significant potential in medicinal chemistry and materials science. Nitroaniline derivatives are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] The presence of a pyrrolidine ring, a common scaffold in many biologically active compounds, further enhances its potential as a building block for novel drug candidates. The electron-withdrawing nature of the nitro group and the electron-donating character of the amino and pyrrolidinyl groups create a unique electronic profile, making it an interesting substrate for various organic transformations.[1]

This guide will focus on a proposed synthetic route starting from commercially available precursors and will explore subsequent functional group transformations of the synthesized target molecule.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process involving the protection of an amino group, nitration, deprotection, and nucleophilic aromatic substitution.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated below. The key steps involve the protection of the amino group of a starting aniline derivative to control the regioselectivity of the subsequent nitration, followed by the introduction of the pyrrolidine ring via a nucleophilic aromatic substitution reaction.

Synthetic_Pathway A 5-Chloro-2-methylaniline B N-(5-chloro-2-methylphenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(5-chloro-2-methyl-4-nitrophenyl)acetamide B->C Nitric Acid, Sulfuric Acid D 5-Chloro-2-methyl-4-nitroaniline C->D Acid Hydrolysis E This compound D->E Pyrrolidine, Base, Solvent

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Nitroaromatic compounds are potentially explosive and toxic; handle with care. Pyrrolidine is a flammable and corrosive liquid.[2][3]

Step 1: Acetylation of 5-Chloro-2-methylaniline

  • Rationale: The amino group of the starting material is protected as an acetamide to prevent its protonation under the strongly acidic conditions of nitration and to control the regioselectivity of the electrophilic aromatic substitution.[4][5]

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-methylaniline (1 equivalent) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(5-chloro-2-methylphenyl)acetamide.

Step 2: Nitration of N-(5-chloro-2-methylphenyl)acetamide

  • Rationale: The acetamido group is an ortho-, para-director. Due to steric hindrance from the methyl group, the nitration is expected to occur predominantly at the position para to the acetamido group.[4]

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, carefully add the dried N-(5-chloro-2-methylphenyl)acetamide (1 equivalent) to concentrated sulfuric acid at 0-5 °C (ice bath).

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature does not exceed 10 °C.[6]

    • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield N-(5-chloro-2-methyl-4-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide

  • Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to regenerate the free amino group.

  • Procedure:

    • In a round-bottom flask, suspend the N-(5-chloro-2-methyl-4-nitrophenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux until the starting material is fully consumed (monitor by TLC).

    • Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain 5-Chloro-2-methyl-4-nitroaniline.

Step 4: Nucleophilic Aromatic Substitution with Pyrrolidine

  • Rationale: The chlorine atom is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro group in the para position.[7] Pyrrolidine acts as the nucleophile.

  • Procedure:

    • In a sealed tube or a microwave reactor vial, combine 5-Chloro-2-methyl-4-nitroaniline (1 equivalent), pyrrolidine (2-3 equivalents), and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents) to scavenge the HCl formed during the reaction.

    • Heat the mixture at 100-150 °C for several hours, or use microwave irradiation for a shorter reaction time.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Potential Reactions Involving this compound

The synthesized compound possesses several reactive sites, allowing for a variety of subsequent transformations.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding a triamine derivative which could be a valuable building block for heterocycle synthesis.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[8]

  • Protocol: Catalytic Hydrogenation

    • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the corresponding diamine.

Reduction_Workflow Start This compound Step1 Dissolve in Solvent (Ethanol/EtOAc) Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenation (H2 atmosphere) Step2->Step3 Step4 Filter through Celite Step3->Step4 Step5 Concentrate Step4->Step5 End Resulting Diamine Step5->End

Caption: Workflow for the catalytic reduction of the nitro group.

Suzuki-Miyaura Cross-Coupling

If a bromo-substituted analogue (5-bromo-2-methyl-4-nitroaniline) is used in the final step of the synthesis, the resulting bromo-aniline can undergo palladium-catalyzed cross-coupling reactions.

  • Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.[9][10][11][12]

  • Protocol: Suzuki-Miyaura Coupling of a Bromo-analogue

    • In a Schlenk flask, combine the bromo-analogue of the target compound (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

    • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Data Presentation

Table 1: Reagents for the Synthesis of this compound
Step Starting Material Reagents Solvent
15-Chloro-2-methylanilineAcetic anhydrideGlacial acetic acid
2N-(5-chloro-2-methylphenyl)acetamideConc. Nitric acid, Conc. Sulfuric acidSulfuric acid
3N-(5-chloro-2-methyl-4-nitrophenyl)acetamideConc. Hydrochloric acidEthanol
45-Chloro-2-methyl-4-nitroanilinePyrrolidine, Potassium carbonateDMF or DMSO
Table 2: Proposed Reaction Conditions
Reaction Temperature Time Key Considerations
AcetylationReflux (~118 °C)2 hoursMonitor by TLC for completion.
Nitration0-10 °C2-3 hoursStrict temperature control is crucial to avoid side reactions.[6]
HydrolysisReflux2-4 hoursMonitor by TLC.
Nucleophilic Substitution100-150 °C4-12 hoursUse of a sealed tube or microwave reactor is recommended.
Nitro ReductionRoom Temperature2-6 hoursEnsure complete removal of the catalyst.
Suzuki Coupling80-100 °C6-24 hoursRequires an inert atmosphere.

References

  • Al-dhawi, B. N. S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2022, November 3). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • NJ.gov. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]

  • RSC Publishing. (2020, May 19). Critical review on the chemical reduction of nitroaniline. Retrieved from [Link]

  • NIH. (2025, July 14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Catalytic reduction of 2-nitroaniline: a review. Retrieved from [Link]

  • AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Frontiers. (2020, February 10). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

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Biological Activity Screening of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological activity screening of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline and its derivatives. This class of compounds, characterized by a nitroaniline core functionalized with a pyrrolidine moiety, holds significant potential for the discovery of novel therapeutic agents. The strategic combination of these chemical features suggests a strong likelihood of potent anticancer and antimicrobial properties.

The nitroaromatic group is a well-established pharmacophore known to impart cytotoxic and antimicrobial effects, often through mechanisms involving bioreduction and the generation of reactive oxygen species.[1] The pyrrolidine ring, a common scaffold in medicinal chemistry, can enhance solubility, bioavailability, and receptor-binding affinity.[2] This guide offers detailed, field-proven protocols for the initial assessment of these biological activities, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible results.

Section 1: Anticancer Activity Screening

The preliminary evaluation of anticancer potential is a critical step in the drug discovery pipeline. For novel synthetic compounds like the this compound series, a robust and high-throughput in vitro cytotoxicity assay is paramount. The MTT assay is a widely accepted colorimetric method for assessing cell viability and is an excellent primary screening tool.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals in a suitable solvent, the concentration can be quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, cytotoxic potential of the test compound.

Experimental Workflow: Anticancer Screening

The following diagram illustrates the overall workflow for the anticancer activity screening of the aniline derivatives.

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis compound_prep Compound Stock Solution (e.g., in DMSO) compound_treatment Treat cells with serial dilutions of derivatives compound_prep->compound_treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT reagent incubation_24h->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_processing Calculate % cell viability absorbance_reading->data_processing ic50_determination Determine IC50 values data_processing->ic50_determination

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cancer cell lines grown in 96-well plates.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each derivative in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.[4]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[4]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] x 100

  • Determine the IC₅₀ value , which is the concentration of the compound that inhibits 50% of cell growth.[6] This can be calculated by plotting a dose-response curve of % cell viability versus compound concentration using a suitable software (e.g., GraphPad Prism).

Anticipated Results and Interpretation

The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against different cancer cell lines, based on published data for structurally similar compounds.

Compound IDDerivative SubstitutionMCF-7 IC₅₀ (µM)[7]A549 IC₅₀ (µM)[8]HT-29 IC₅₀ (µM)[9]
MNPA-01 Unsubstituted45.20.36654.31
MNPA-02 4-Chloro39.00.42>100
MNPA-03 4-Methoxy58.70.8089.5
Doxorubicin (Positive Control)0.50.20.8

Lower IC₅₀ values indicate higher cytotoxic potency. Compounds with IC₅₀ values in the low micromolar or nanomolar range are considered promising candidates for further investigation.

Section 2: Antimicrobial Activity Screening

The presence of the nitroimidazole-like core in the target compounds suggests potential antimicrobial activity.[10] A preliminary screening can be efficiently conducted using the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative assessment.

Principle of Antimicrobial Assays
  • Agar Well Diffusion: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] It is a quantitative measure of the potency of an antimicrobial agent against a specific microorganism.

Experimental Workflow: Antimicrobial Screening

The following diagram outlines the workflow for assessing the antimicrobial properties of the aniline derivatives.

antimicrobial_workflow cluster_prep Preparation cluster_primary Primary Screening: Agar Well Diffusion cluster_quantitative Quantitative Assay: MIC Determination compound_prep Compound Stock Solution (e.g., in DMSO) compound_loading Load compounds into wells compound_prep->compound_loading serial_dilution Prepare serial dilutions in broth compound_prep->serial_dilution bacterial_culture Bacterial Culture (e.g., S. aureus, E. coli) agar_plate Prepare seeded agar plates bacterial_culture->agar_plate inoculation Inoculate with bacterial suspension bacterial_culture->inoculation well_creation Create wells in agar agar_plate->well_creation well_creation->compound_loading incubation_18h Incubate for 18-24 hours compound_loading->incubation_18h zone_measurement Measure zone of inhibition incubation_18h->zone_measurement serial_dilution->inoculation incubation_18h_mic Incubate for 18-24 hours inoculation->incubation_18h_mic mic_reading Observe for turbidity incubation_18h_mic->mic_reading

Caption: Workflow for antimicrobial screening, from primary diffusion assays to quantitative MIC determination.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh overnight culture of the test bacteria in a suitable broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Plate Preparation:

    • Pour molten MHA into sterile petri dishes and allow it to solidify.

    • Spread the standardized bacterial inoculum evenly over the entire surface of the agar plates using a sterile cotton swab.

  • Well Creation and Compound Loading:

    • Using a sterile cork borer, create wells of 6-8 mm diameter in the agar.

    • Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL in DMSO) into each well.

    • Include a positive control (a known antibiotic) and a negative control (DMSO).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Compound Dilution:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • Add 50 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well.

  • Inoculation:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of the diluted bacterial suspension to each well.

  • Incubation and Observation:

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Anticipated Results and Interpretation

The following table provides hypothetical MIC values for a series of this compound derivatives against common bacterial pathogens, based on data for similar nitroimidazole compounds.[14]

Compound IDDerivative SubstitutionS. aureus MIC (µg/mL)[14]E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Ciprofloxacin MIC (µg/mL) (Control)
MNPA-01 Unsubstituted250>512>5120.5
MNPA-02 4-Chloro125256>5120.5
MNPA-03 4-Methoxy512>512>5120.5

Lower MIC values indicate greater antimicrobial potency. Compounds with low MIC values are considered promising candidates for further development as antimicrobial agents.

Section 3: Mechanistic Insights

Understanding the potential mechanism of action is crucial for the rational design and development of new drug candidates. Based on the chemical structure of this compound derivatives, a plausible anticancer mechanism involves the induction of apoptosis.

Proposed Anticancer Mechanism: Induction of Apoptosis

Nitroaromatic compounds have been shown to induce apoptosis in cancer cells.[15] This programmed cell death can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

The following diagram illustrates a plausible signaling pathway for apoptosis induction by these derivatives.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound Derivative death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor Induces bcl2 Bcl-2 family (Bax/Bcl-2 ratio ↑) compound->bcl2 Modulates caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c bcl2->mitochondrion caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.

Studies on similar nitro-substituted compounds have shown their ability to induce apoptosis through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3.[15] Furthermore, aniline derivatives have been reported to induce oxidative stress and apoptosis via the mitochondrial pathway.[3] The pyrrolidine moiety may also contribute to the pro-apoptotic activity, as some pyrrolidine derivatives have been shown to induce both extrinsic and intrinsic apoptotic pathways.[16]

References

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]

  • Kos, J., et al. (2021). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Molecules, 26(11), 3281. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

  • Wang, H., et al. (2016). Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes. International Journal of Environmental Research and Public Health, 13(4), 419. Available from: [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from: [Link]

  • Nature Portfolio. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from: [Link]

  • MDPI. (n.d.). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. Retrieved from: [Link]

  • ACS Publications. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. Retrieved from: [Link]

  • Jasiewicz, B., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7800. Available from: [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Retrieved from: [Link]

  • Wang, Z., et al. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 24(16), 12626. Available from: [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from: [Link]

  • MDPI. (2022). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro. Retrieved from: [Link]

  • PubMed. (n.d.). An alternative signaling pathway based on nitryl chloride during intercellular induction of apoptosis. Retrieved from: [Link]

  • MDPI. (2021). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Retrieved from: [Link]

  • ResearchGate. (n.d.). MIC levels of nitroimidazole compounds against gram-negative bacteria. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. Retrieved from [Link]

  • Palmer, G. S., et al. (1995). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 38(8), 1229-1241. Available from: [Link]

  • Der Pharma Chemica. (2014). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Retrieved from: [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from: [Link]

  • MDPI. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from: [Link]

  • MDPI. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Retrieved from: [Link]

  • JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from: [Link]

  • ResearchGate. (n.d.). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][7][15]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroaniline. Retrieved from: [Link]

Sources

Application Notes & Protocols: Derivatization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline for Enhanced Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the derivatization of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a substituted nitroaniline with potential applications in chemical synthesis and materials science. Direct analysis of this compound can be challenging due to its polarity and thermal lability. Derivatization, the process of chemically modifying an analyte, is a crucial strategy to improve its analytical properties for techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1][2] This guide details three robust derivatization protocols—Acylation, Silylation, and Diazotization—offering researchers the tools to enhance volatility, thermal stability, and detectability.[3] Each section explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses the rationale behind experimental choices to ensure reliable and reproducible results.

Introduction and Rationale

This compound is a complex aromatic amine whose structure presents unique analytical challenges. The primary aromatic amine is the principal active site for derivatization, while the nitro group, methyl group, and pyrrolidinyl moiety influence the molecule's reactivity and chromatographic behavior.

Why Derivatize?

Derivatization is employed to modify the chemical structure of an analyte to make it more suitable for a specific analytical method.[1] Key objectives for derivatizing this target molecule include:

  • Improving Volatility for GC Analysis: The native molecule has low volatility due to the polar amine and nitro groups. Converting the primary amine to a less polar derivative increases its vapor pressure, making it amenable to GC separation.[3]

  • Enhancing Thermal Stability: Aromatic amines can be thermally unstable, degrading in the hot GC injection port. Derivatization can create more robust molecules that withstand high temperatures.[3]

  • Increasing Detection Sensitivity: Attaching a chromophoric or fluorophoric tag can significantly enhance the analyte's response in UV-Vis or fluorescence detectors, which is particularly useful for HPLC analysis.[1]

  • Structural Confirmation: The predictable mass shift resulting from derivatization provides an additional layer of confirmation in mass spectrometry (MS) analysis.

This guide focuses on derivatizing the primary amine group, as it is the most accessible and reactive functional group on the molecule.

Strategic Overview: Choosing the Right Method

The selection of a derivatization strategy is dictated by the intended analytical outcome. The workflow below outlines a decision-making process for researchers.

G cluster_input Start cluster_goal Define Analytical Goal cluster_methods Select Derivatization Method cluster_protocols Execute Protocol cluster_output Analysis Analyte 2-Methyl-4-nitro-5- (pyrrolidin-1-yl)aniline Sample Goal What is the primary analytical objective? Analyte->Goal GC_MS Improve Volatility & Thermal Stability for GC-MS Goal->GC_MS GC-MS HPLC_UV Enhance Detectability for HPLC-UV/Vis Goal->HPLC_UV HPLC Acylation Acylation Protocol (e.g., with TFAA) GC_MS->Acylation Silylation Silylation Protocol (e.g., with BSTFA) GC_MS->Silylation Diazotization Diazotization-Coupling Protocol HPLC_UV->Diazotization Analysis Instrumental Analysis (GC-MS or HPLC-UV) Acylation->Analysis Silylation->Analysis Diazotization->Analysis G cluster_prep Sample Preparation cluster_react Derivatization Reaction cluster_workup Post-Reaction Workup cluster_analysis Final Analysis Prep Aliquot of Analyte in Reaction Vial Reagent Add Solvent & Derivatizing Reagent Prep->Reagent Heat Heat at Specific Temp & Time Reagent->Heat Workup Cool to RT Evaporate/Quench Heat->Workup Reconstitute Reconstitute or Dilute for Injection Workup->Reconstitute Inject Inject into GC-MS or HPLC Reconstitute->Inject

Sources

Application Notes and Protocols for Monitoring the Synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Importance of Reaction Monitoring in Pharmaceutical Synthesis

In the synthesis of complex organic molecules, particularly those with pharmaceutical applications, precise control and monitoring of reaction progress are paramount. The formation of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of analytical techniques for monitoring the synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a substituted nitroaniline that serves as a representative model for multi-functional aromatic compounds in drug discovery.

The rationale for selecting specific analytical techniques is rooted in the chemical nature of the reactants, intermediates, and the final product. A common synthetic route to introduce a pyrrolidine group to an aromatic ring is through nucleophilic aromatic substitution (SNAr). In this hypothetical synthesis, we will consider the reaction of a di-halogenated precursor with pyrrolidine. The monitoring of this reaction requires techniques that can differentiate between the starting material, the mono-substituted intermediate, the final product, and potential side-products.

Hypothetical Reaction Pathway

The synthesis of this compound can be envisioned through the nucleophilic aromatic substitution of a suitable precursor, such as 1,2-dichloro-4-methyl-5-nitrobenzene, with pyrrolidine. The reaction is expected to proceed in two steps, with the formation of a mono-substituted intermediate.

G Precursor 1,2-dichloro-4-methyl-5-nitrobenzene Intermediate Monosubstituted Intermediate Precursor->Intermediate + Pyrrolidine Pyrrolidine Pyrrolidine Product This compound Intermediate->Product + Pyrrolidine G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Withdraw Aliquot B Quench Reaction A->B C Filter Sample B->C D Inject into HPLC C->D E Data Acquisition D->E F Peak Integration E->F G Concentration Calculation F->G G cluster_0 Preparation cluster_1 Monitoring cluster_2 Analysis A Prepare Reaction in NMR Tube B Acquire Initial Spectrum (t=0) A->B C Initiate Reaction B->C D Acquire Spectra Over Time C->D E Integrate Key Signals D->E F Plot Kinetics E->F

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and structurally related substituted anilines. These compounds are of significant interest in medicinal chemistry and materials science.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of the synthesis and improve your reaction yields. The proposed and most effective synthetic route is via a Palladium-catalyzed Buchwald-Hartwig amination reaction.[1][3] This C-N cross-coupling reaction is a powerful tool for the formation of arylamines from aryl halides and amines.[4][5]

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved by the cross-coupling of 5-bromo-2-methyl-4-nitroaniline with pyrrolidine. This reaction is catalyzed by a palladium complex, which facilitates the formation of the crucial carbon-nitrogen bond.

Reaction Scheme:

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination.

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no product formation is a frequent challenge in cross-coupling reactions. Several factors can contribute to this issue.

  • Possible Cause 1a: Inactive Catalyst or Ligand The catalytic activity of the palladium complex is paramount for the success of the reaction.[6] The Pd(0) species is the active catalyst, and its generation and stability are crucial.[7]

    Troubleshooting Steps:

    • Use a Pre-catalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, which can be unreliable, consider using air-stable Pd(II) pre-catalysts (e.g., G3 or G4 palladacycles).[6][7] These pre-catalysts readily form the active Pd(0) species under the reaction conditions.

    • Ensure Anhydrous and Anaerobic Conditions: The catalytic cycle is sensitive to oxygen and moisture. Ensure your solvent is thoroughly degassed and dried, and the reaction is run under an inert atmosphere (Argon or Nitrogen).[4]

    • Ligand Selection: The choice of phosphine ligand is critical.[1] For electron-rich anilines and secondary amines like pyrrolidine, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[1] Experiment with different ligands to find the optimal one for your specific substrate.

  • Possible Cause 1b: Inappropriate Base Selection The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the subsequent reductive elimination.[1]

    Troubleshooting Steps:

    • Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[7] However, your starting material contains a nitro group which can be sensitive to very strong bases.[4]

    • Weaker Bases for Sensitive Substrates: If you observe decomposition of your starting material, consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[7] These can offer better functional group tolerance, although they may require higher reaction temperatures or longer reaction times.[7][8]

    • Base Solubility and Particle Size: The physical properties of inorganic bases can impact reaction rates.[7] Grinding the base before use or adding celite can prevent clumping and improve its effectiveness.[7]

  • Possible Cause 1c: Suboptimal Reaction Conditions Temperature and solvent choice significantly influence reaction kinetics and solubility of reagents.[9]

    Troubleshooting Steps:

    • Solvent Screening: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[7] Ensure the chosen solvent can dissolve all reactants at the reaction temperature. Poor solubility is a common reason for failed reactions.[7] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the catalyst.[7]

    • Temperature Optimization: While many Buchwald-Hartwig reactions are run at elevated temperatures (80-110 °C), higher temperatures can also lead to side reactions or decomposition.[9] If you suspect product or reactant instability, try running the reaction at a lower temperature for a longer period.

Question 2: I am observing significant side product formation. How can I improve the selectivity?

Side reactions can compete with the desired C-N bond formation, reducing the overall yield and complicating purification.

  • Possible Cause 2a: Hydrodehalogenation This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    Troubleshooting Steps:

    • This side reaction is often promoted by certain ligands and bases. Screening different ligand/base combinations can help minimize hydrodehalogenation.

  • Possible Cause 2b: Biaryl Formation Homocoupling of the aryl halide can lead to the formation of biaryl impurities.

    Troubleshooting Steps:

    • This is often an issue when using chiral primary amines, but can also occur with other amines.[8] Optimizing the catalyst and ligand loading can sometimes suppress this side reaction.

Question 3: The purification of the final product is challenging. What are the best practices?

The product, a substituted nitroaniline, is a polar compound, which can make purification by traditional methods difficult.

Troubleshooting Steps:

  • Column Chromatography on Silica Gel:

    • Due to the basic nature of the aniline and pyrrolidine moieties, the product may streak on a standard silica gel column.

    • To mitigate this, consider pre-treating the silica gel with a small amount of a tertiary amine like triethylamine (Et₃N) in the eluent system (e.g., 1-2% Et₃N in a hexane/ethyl acetate mixture).[10] This deactivates the acidic sites on the silica, leading to better peak shapes.

    • Alternatively, using a gradient of dichloromethane and methanol with a small amount of ammonia can also be effective.[10]

  • Reversed-Phase Chromatography:

    • For highly polar compounds, reversed-phase flash chromatography can be a good alternative.[11] A C18-functionalized silica is used with a polar mobile phase, such as a gradient of water and methanol or acetonitrile.[11]

  • Recrystallization:

    • If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents (e.g., ethanol, ethyl acetate, or mixtures with hexanes) to find conditions that yield high-purity crystals.

Troubleshooting Summary Table

IssuePossible CauseRecommended Solution(s)
Low/No Yield Inactive Catalyst/LigandUse an air-stable Pd(II) pre-catalyst. Ensure anhydrous/anaerobic conditions. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Inappropriate BaseFor base-sensitive substrates, switch from strong bases (NaOtBu) to weaker inorganic bases (Cs₂CO₃, K₃PO₄).[7]
Suboptimal ConditionsScreen solvents like toluene and dioxane for optimal solubility.[7] Optimize reaction temperature.
Side Product Formation Hydrodehalogenation/Biaryl FormationScreen different ligand/base combinations. Optimize catalyst and ligand loading.
Difficult Purification Polar, basic productFor silica gel chromatography, add a small percentage of triethylamine or ammonia to the eluent.[10] Consider reversed-phase chromatography or recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Buchwald-Hartwig amination?

The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Reduction of Pd(II) to Pd(0): The active Pd(0) catalyst is formed in situ.[4]

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base removes a proton from the amine.[4]

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.[4]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light. The disappearance of the starting aryl halide and the appearance of a new, more polar product spot indicate that the reaction is proceeding. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: Is the reaction sensitive to air and moisture?

Yes, the palladium catalyst, particularly the active Pd(0) species, can be sensitive to oxygen.[4] While some pre-catalysts are air-stable, it is best practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents to ensure reproducibility and high yields.

Q4: What are the primary safety concerns with this reaction?

  • Palladium Catalysts: While generally not highly toxic, they are precious metals and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood and under an inert atmosphere.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a well-ventilated fume hood.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This is a representative protocol and may require optimization.

Materials:

  • 5-bromo-2-methyl-4-nitroaniline (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-methyl-4-nitroaniline, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe, followed by Pd₂(dba)₃.

  • Add pyrrolidine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine).

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification prep1 Combine solid reagents (Aryl Halide, Ligand, Base) prep2 Inert Atmosphere (Evacuate/Backfill with Argon) prep1->prep2 react1 Add anhydrous solvent and Pd catalyst prep2->react1 react2 Add Amine react1->react2 react3 Heat and Stir (e.g., 100°C, 12-24h) react2->react3 react4 Monitor Progress (TLC, LC-MS) react3->react4 workup1 Cool and Quench react4->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify1 Column Chromatography or Recrystallization workup3->purify1 purify2 Characterize Product (NMR, MS) purify1->purify2

Caption: Experimental workflow for Buchwald-Hartwig amination.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle L2Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition L2Pd0->OxAdd 1 PdII_complex L₂(Ar)(X)Pd(II) OxAdd->PdII_complex LigandExch Amine Coordination & Deprotonation (Base) PdII_complex->LigandExch 2 Amine_complex L₂(Ar)(NR₂')Pd(II) LigandExch->Amine_complex RedElim Reductive Elimination Amine_complex->RedElim 3 RedElim->L2Pd0 4 ArNR2_prime Ar-NR₂' (Product) RedElim->ArNR2_prime ArX Ar-X (Aryl Halide) ArX->OxAdd HNR2_prime HNR₂' (Amine) HNR2_prime->LigandExch

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry Lectures. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Ruiz, J., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. [Link]

  • Le, C. M., et al. (2016). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-nitrophenylamine.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Google Patents. (n.d.).
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Reddit. (2022). Chromotography with free amines? r/chemhelp. [Link]

  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Technical Support Center: Synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. As Senior Application Scientists, we have designed this resource to be a practical, field-proven guide that addresses common challenges and ensures the scientific integrity of your experimental work.

I. Synthetic Overview: A Mechanistic Approach

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a leaving group (commonly a halogen) on an activated aromatic ring by a nucleophile (pyrrolidine). The nitro group in the para position and the methyl group in the ortho position to the amino group play crucial roles in activating the ring towards nucleophilic attack.

The most probable synthetic route involves the reaction of a substituted 2-halo-4-methyl-5-nitroaniline with pyrrolidine. The choice of the halogen (Fluorine or Chlorine) can significantly impact the reaction kinetics, with fluoride being a better leaving group in many SNAr reactions.

II. Troubleshooting Guide: From Synthesis to Purification

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows primarily unreacted starting material.

  • The isolated yield of the desired product is significantly lower than expected.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficient Activation of the Aromatic Ring The SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (like the nitro group) is essential for the reaction to proceed.Ensure the starting material is correctly substituted with the nitro group in the appropriate position to activate the leaving group.
Poor Leaving Group While both chlorine and fluorine can be used as leaving groups, fluorine is generally more effective in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.If using a chloro-substituted starting material, consider switching to the fluoro-analog (e.g., 2-fluoro-4-methyl-5-nitroaniline) for potentially higher yields and milder reaction conditions.
Inadequate Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy barrier.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at very high temperatures.
Suboptimal Solvent Choice The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt and leave the anion more nucleophilic.If the reaction is sluggish, consider switching to a higher boiling polar aprotic solvent. Ensure the solvent is anhydrous, as water can react with the nucleophile and decrease its effective concentration.
Base Inefficiency A base is often required to deprotonate the pyrrolidine, increasing its nucleophilicity. Common bases include K₂CO₃, NaH, or an excess of pyrrolidine itself.Ensure the base is of good quality and used in sufficient stoichiometric amounts. If using a solid base, ensure it is finely powdered to maximize surface area.
Issue 2: Presence of Significant Byproducts

Symptoms:

  • TLC or LC-MS analysis shows multiple spots/peaks in addition to the product and starting material.

  • Difficulty in purifying the final product to the desired level.

Potential Byproducts and Their Identification:

Byproduct Plausible Formation Mechanism Identification
Di-substituted Product If the starting material contains more than one leaving group, or if there is a possibility of a second nucleophilic attack on the product under harsh conditions.MS: A molecular ion peak corresponding to the addition of two pyrrolidine groups. NMR: Integration of aromatic protons will be lower than expected, and the pyrrolidine proton signals will be more intense.
Over-aminated Product Reaction of the product with another molecule of the starting material, especially if the product's amino group is sufficiently nucleophilic.MS: A molecular ion peak corresponding to the dimer of the product and starting material minus the leaving group and a proton.
Ring-opened Pyrrolidine Adducts Under harsh basic or high-temperature conditions, pyrrolidine can undergo side reactions.MS: Unexpected molecular ion peaks. NMR: Aliphatic signals that do not correspond to the typical pyrrolidine ring structure.
Starting Material Isomers Impurities in the starting 2-halo-4-methyl-5-nitroaniline.LC-MS: Peaks with the same mass as the starting material but different retention times. NMR: Additional aromatic signals in the spectrum of the starting material.

Experimental Protocol for Byproduct Analysis:

A combination of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach for identifying byproducts.

  • LC-MS Analysis:

    • Column: A C18 reverse-phase column is generally suitable for separating aniline derivatives.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

    • Detection: UV detection at a wavelength where the nitroaniline chromophore absorbs (e.g., 254 nm or 365 nm) and mass spectrometry in both positive and negative ion modes.

  • NMR Spectroscopy:

    • ¹H NMR: Will provide information on the number and environment of protons. Look for characteristic signals of the methyl group, aromatic protons, and the pyrrolidine ring.

    • ¹³C NMR: Will show the number of unique carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Can be used to establish connectivity between protons and carbons, which is invaluable for structure elucidation of unknown byproducts.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

A1: The ideal starting material is a 2-halo-4-methyl-5-nitroaniline. While both 2-chloro- and 2-fluoro- derivatives can be used, 2-fluoro-4-methyl-5-nitroaniline is often preferred. The higher electronegativity of fluorine makes the ipso-carbon more electrophilic and accelerates the rate-determining nucleophilic attack.

Q2: What are the optimal reaction conditions?

A2: Optimal conditions will depend on the specific starting material. However, a good starting point is:

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Nucleophile: 1.5 to 2.0 equivalents of pyrrolidine.

  • Base: 2.0 to 3.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃).

  • Temperature: 80-120 °C.

  • Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material.

Q3: How can I purify the final product?

A3: Purification is typically achieved by column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes is a common choice. The polarity can be adjusted based on the TLC analysis.

  • Alternative: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be effective if the product is a solid and the impurities have different solubilities.

Q4: I am observing a dark coloration in my reaction mixture. Is this normal?

A4: The formation of colored byproducts is not uncommon in reactions involving nitroaromatic compounds and amines, especially at elevated temperatures. This can be due to minor decomposition or side reactions. While it may not always indicate a failed reaction, it is a sign that careful purification will be necessary.

Q5: My NMR spectrum looks complex. How can I confirm the structure of my product?

A5: For this compound, you should expect to see:

  • A singlet for the methyl group protons.

  • Two singlets in the aromatic region for the two aromatic protons.

  • Two multiplets (typically triplets) for the methylene protons of the pyrrolidine ring.

  • A broad singlet for the primary amine protons.

If the spectrum is more complex, consider running 2D NMR experiments (COSY, HSQC, HMBC) to confirm the connectivity of your molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

IV. Visualizing the Process

Synthetic Pathway

Synthesis_Pathway SM 2-Halo-4-methyl-5-nitroaniline (X = F or Cl) Product This compound SM->Product SɴAr Reaction Nuc Pyrrolidine Nuc->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Product

Caption: General synthetic route to the target compound via SNAr.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue Encountered LowYield Low or No Product Start->LowYield Byproducts Significant Byproducts Start->Byproducts CheckSM Verify Starting Material Purity & Structure LowYield->CheckSM AnalyzeCrude Analyze Crude Mixture (LC-MS, NMR) Byproducts->AnalyzeCrude OptimizeCond Optimize Reaction Conditions (Temp, Solvent, Base) CheckSM->OptimizeCond ChangeLG Consider a Better Leaving Group (F > Cl) OptimizeCond->ChangeLG Success Successful Synthesis ChangeLG->Success IdentifyBPs Identify Byproduct Structures AnalyzeCrude->IdentifyBPs AdjustPurification Adjust Purification Method IdentifyBPs->AdjustPurification AdjustPurification->Success

Caption: A systematic approach to troubleshooting common synthesis issues.

V. References

  • Nucleophilic Aromatic Substitution: For a detailed understanding of the SNAr mechanism, refer to foundational organic chemistry textbooks or online resources.

  • Purification of Anilines: For general guidance on the purification of aniline compounds, consult resources on chromatographic techniques and recrystallization.

  • Analysis of Anilines: For analytical methods, refer to literature on HPLC and GC-MS analysis of aromatic amines.

stability issues of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

A Foreword from the Senior Application Scientist: The following guide addresses the aqueous stability of this compound. As there is limited specific literature on this exact molecule, this document is built upon established principles and data from structurally analogous nitroaromatic amines. The insights provided are based on the known chemical behaviors of nitroaniline derivatives, which are prone to specific degradation pathways, including photodegradation and pH-dependent hydrolysis.[1][2] This guide is intended to provide a robust framework for identifying and mitigating common stability issues encountered during experimental work.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter when working with aqueous solutions of this compound.

Issue 1: Unexpected Color Change in Solution (e.g., from yellow to brown/red)
  • Potential Cause A: Photodegradation. Nitroaromatic compounds are frequently sensitive to light (UV and visible) and can undergo photochemical reactions.[3][4] This can lead to the formation of colored byproducts.

    • Solution:

      • Work in Low-Light Conditions: Handle the compound and its solutions under yellow light or in a dimly lit area whenever possible.[5]

      • Use Protective Containers: Store stock solutions and experimental samples in amber glass vials or tubes, or wrap containers in aluminum foil to block light.[5][6][7]

      • Minimize Exposure Time: Prepare solutions fresh and minimize their exposure to ambient light during experimental setup.

  • Potential Cause B: Oxidation. Aromatic amines can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions, leading to colored polymeric products.

    • Solution:

      • Use Degassed Solvents: Prepare aqueous buffers using water that has been degassed by sonication, sparging with an inert gas (e.g., nitrogen or argon), or freeze-pump-thaw cycles.

      • Consider Antioxidants: For stock solutions, the addition of a small amount of an antioxidant may be considered, but this should be tested for compatibility with your specific assay.

  • Potential Cause C: pH-Induced Degradation. Extreme pH values (either highly acidic or highly basic) can catalyze the degradation of the molecule.

    • Solution:

      • Maintain Optimal pH: Prepare aqueous solutions in a buffered system, ideally between pH 5 and 7.5, unless your experimental protocol requires otherwise. Aromatic amines can be more stable under slightly acidic conditions.[8]

      • Verify Buffer Compatibility: Ensure that the chosen buffer components do not react with the compound.

Issue 2: Precipitate Formation in Aqueous Buffer
  • Potential Cause A: Poor Aqueous Solubility. Many complex organic molecules, like the topic compound, have low water solubility.[9][10][11] Precipitation can occur when the concentration exceeds its solubility limit in the aqueous buffer.

    • Solution:

      • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a water-miscible organic solvent such as DMSO or DMF.[12] Then, dilute this stock solution into your aqueous buffer to the final desired concentration.[12] Ensure the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).

      • Determine Solubility Limit: Before preparing large volumes, perform a small-scale test to determine the maximum solubility in your final aqueous buffer containing the co-solvent.

  • Potential Cause B: "Salting Out". High concentrations of salts in your buffer can decrease the solubility of organic compounds.

    • Solution:

      • Use Lower Buffer Concentrations: If your experiment allows, use the lowest effective concentration of your buffering salts.

      • Test Different Buffer Systems: Some buffer salts may have a more pronounced "salting out" effect than others. Consider testing alternative buffer systems.

  • Potential Cause C: Temperature Effects. Solubility is often temperature-dependent. If you prepare a solution at room temperature and then store it at a lower temperature (e.g., 4°C), the compound may precipitate out.

    • Solution:

      • Store at Room Temperature (if stable): If the compound is stable for the required duration at room temperature, avoid refrigeration of the aqueous solution.

      • Re-dissolve Before Use: If refrigeration is necessary, allow the solution to warm to room temperature and ensure any precipitate has fully re-dissolved (by gentle vortexing or sonication) before use.

Issue 3: Loss of Compound Activity or Inconsistent Results
  • Potential Cause A: Chemical Degradation. The compound may be degrading over time in the aqueous solution due to hydrolysis, oxidation, or photodegradation, leading to a lower effective concentration.

    • Solution:

      • Prepare Fresh Solutions: The most reliable approach is to prepare aqueous dilutions from a frozen organic stock solution immediately before each experiment.

      • Perform a Stability Study: To understand the stability in your specific buffer, you can conduct a time-course experiment. Prepare a batch of the solution, and then test its activity or analyze its purity by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours).[13]

      • Control Environmental Factors: Implement the solutions for color change and precipitation, such as protecting from light and maintaining an optimal pH.

  • Potential Cause B: Adsorption to Surfaces. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates, tubes), reducing the actual concentration in solution.

    • Solution:

      • Use Low-Binding Labware: Utilize microplates and centrifuge tubes specifically designed for low protein/compound binding.

      • Include a Surfactant: In some cases, adding a very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer can help prevent adsorption, but check for compatibility with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of this compound?

A1:

  • Primary Stock (High Concentration): Prepare a concentrated stock solution (e.g., 10-50 mM) in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[12]

  • Storage of Primary Stock: Aliquot the primary stock into small, single-use volumes in tightly sealed vials (amber glass is preferred) and store at -20°C or -80°C for long-term stability. This minimizes freeze-thaw cycles and exposure to atmospheric moisture.

Q2: How stable is the compound in aqueous solution at room temperature?

A2: The stability in aqueous solution is highly dependent on pH, light exposure, and the specific buffer composition. As a general precaution for nitroaromatic amines, significant degradation can be expected over several hours at room temperature, especially under ambient light.[8] For quantitative experiments, it is strongly recommended to prepare fresh aqueous dilutions for each experiment or to validate the stability over your experimental timeframe (e.g., by HPLC analysis).[13]

Q3: What are the primary degradation pathways I should be aware of?

A3: Based on its structure, the two most probable degradation pathways are:

  • Photodegradation: The nitroaromatic system is susceptible to UV-Vis light, which can lead to complex reactions, including the reduction of the nitro group or the formation of phenolic byproducts.[3][4]

  • Hydrolysis/Oxidation: The aniline moiety can be susceptible to oxidative degradation. While the specific bonds in this molecule are generally stable to simple hydrolysis, extreme pH conditions could promote degradation.[14]

Q4: What pH range is recommended for aqueous solutions of this compound?

A4: A pH range of 5.0 to 7.5 is generally recommended. The amine group's basicity is reduced by the electron-withdrawing nitro group. In strongly acidic solutions (pH < 3), the aniline nitrogen will be protonated, which may alter its properties and interactions. In strongly basic solutions (pH > 9), other degradation pathways may be initiated. Slightly acidic to neutral pH often provides the best balance of solubility and stability for aromatic amines.[8][15]

Q5: How can I analytically monitor the stability of the compound in my buffer?

A5: The most effective method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Methodology: A reverse-phase HPLC method, typically with a C18 column, coupled with a UV-Vis detector (DAD or PDA is ideal to see the full spectrum) is the standard approach.[13]

  • Procedure:

    • Inject a freshly prepared standard to determine its retention time and peak area.

    • Incubate your sample under the test conditions (e.g., in your aqueous buffer at room temperature).

    • At various time points, inject aliquots of the incubated sample.

    • Monitor for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.[13]

Experimental Protocols & Data

Protocol 1: Preparation of Aqueous Working Solutions
  • Remove one aliquot of the concentrated DMSO stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Vortex the stock solution gently for 10-15 seconds to ensure homogeneity.

  • Add the appropriate volume of your pre-filtered, degassed aqueous buffer to a sterile, low-binding tube (amber or foil-wrapped).

  • While vortexing the buffer at a medium speed, add the required volume of the DMSO stock solution drop-wise to the buffer. This "shock dilution" technique helps prevent immediate precipitation of poorly soluble compounds.

  • Ensure the final concentration of DMSO is below the tolerance level of your assay (e.g., <1.0%).

  • Use the freshly prepared aqueous solution immediately.

Table 1: Recommended Buffer Conditions & Co-solvents
ParameterRecommendationRationale
pH Range 5.0 - 7.5Balances compound stability and solubility. Aromatic amines are often more stable in slightly acidic to neutral conditions.[8]
Buffer Systems Phosphate, MES, HEPESCommonly used biological buffers; ensure no known reactivity with your compound.
Co-solvent DMSO or DMFRequired to first solubilize the compound before aqueous dilution.[12]
Final Co-solvent % < 1.0% (assay dependent)Minimizes potential interference of the organic solvent in biological or chemical assays.

Visual Diagrams

Workflow for Troubleshooting Compound Instability

G cluster_observe Observation cluster_actions Corrective Actions start Inconsistent Results or Visual Change Observed color_change Color Change? start->color_change precipitate Precipitate? color_change->precipitate No light_protect Protect from Light (Amber Vials, Foil) color_change->light_protect Yes solubility_protocol Use Co-solvent Protocol (DMSO/DMF Stock) precipitate->solubility_protocol Yes final_check Re-test Experiment with Fresh Solution precipitate->final_check No (Loss of Activity) ph_check Check & Adjust pH (Target 5.0-7.5) light_protect->ph_check deoxygenate Use Degassed Buffers ph_check->deoxygenate deoxygenate->final_check temp_check Check Storage Temp (Avoid Refrigeration if Possible) solubility_protocol->temp_check temp_check->final_check

Caption: A decision tree for troubleshooting common stability issues.

Hypothesized Degradation Pathways

G cluster_photo Photodegradation cluster_ox Oxidation Parent 2-Methyl-4-nitro-5- (pyrrolidin-1-yl)aniline Photo_Products Nitro-group Reduction Products (e.g., Nitroso, Amino) or Ring Hydroxylation Products Parent->Photo_Products UV/Vis Light Ox_Products Colored Polymeric Byproducts Parent->Ox_Products O2, Metal Ions

Sources

solving solubility problems of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

A Guide to Overcoming Solubility Challenges in Bioassays

Welcome to the technical support resource for this compound. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting and practical solutions for the solubility challenges commonly encountered with this compound in experimental bioassays. As Senior Application Scientists, we have structured this resource to not only offer protocols but to explain the scientific principles behind them, ensuring robust and reproducible results.

Section 1: Understanding the Challenge: Physicochemical Profile

Direct experimental data for this compound is not extensively published. However, by analyzing its chemical structure—a substituted nitroaniline—we can predict its physicochemical properties based on well-characterized analogs like 2-Methyl-4-nitroaniline. The presence of a nitro group and a substituted aniline ring system, combined with the pyrrolidinyl moiety, suggests the compound is hydrophobic and possesses low aqueous solubility.

This profile is characteristic of compounds that fall under the Biopharmaceutics Classification System (BCS) Class II or IV, which are known for posing significant formulation challenges due to their limited dissolution in aqueous media.[1][2]

Table 1: Predicted Physicochemical Properties and Their Implications

PropertyPredicted Value/CharacteristicImplication for Bioassays
Aqueous Solubility Very LowHigh probability of precipitation when diluted from an organic stock into aqueous assay buffers or cell culture media.
LogP (Lipophilicity) Moderately HighThe compound will preferentially partition into non-polar environments, making dissolution in aqueous systems difficult.
Primary Solvent Soluble in polar aprotic solvents (e.g., DMSO, DMF, DMA)A strong organic solvent is required for initial stock solution preparation.[3]
Chemical Stability Potential for degradation under harsh pH or high-temperature conditions. Nitroaromatic compounds can be susceptible to reduction.Avoid extreme pH adjustments for solubilization. Store stock solutions protected from light at low temperatures.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My compound won't dissolve, even in DMSO. What should I do?

Answer: While Dimethyl sulfoxide (DMSO) is a powerful solvent, complete dissolution can sometimes require assistance. If you observe particulates in your stock solution, it is not homogenous and cannot be used for accurate downstream dilutions.

Causality: The dissolution rate is dependent on factors beyond the choice of solvent, including temperature and the compound's physical form (e.g., crystalline lattice energy).

Troubleshooting Steps:

  • Gentle Warming: Warm the solution in a water bath at 37°C for 10-15 minutes.[4] This increases the kinetic energy of the solvent molecules, helping to break down the solute's crystal lattice.

  • Vortexing/Sonication: After warming, vortex the solution vigorously. If particulates remain, use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to create micro-cavitations, which can effectively break apart stubborn aggregates.

  • Solvent Check: Ensure your DMSO is anhydrous (reagent grade). Water contamination can significantly reduce its solvating power for hydrophobic compounds.

  • Consider an Alternative Solvent: If DMSO fails, consider N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) for the primary stock solution. Always perform a solvent tolerance test with your specific assay system before proceeding.

Q2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why?

Answer: This is the most common solubility issue and is known as "crashing out." It occurs when a compound is transferred from a solvent in which it is highly soluble (DMSO) to an aqueous environment where it is poorly soluble.

Causality: The cell culture medium, being primarily aqueous, cannot maintain the compound in solution at the same concentration as the DMSO stock. The compound molecules rapidly aggregate and precipitate out of the solution.

Solutions:

  • Reduce Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, as higher concentrations can be cytotoxic and may also contribute to solubility issues.[5][6][7]

  • Use a Serial Dilution Protocol: Never add the high-concentration DMSO stock directly to your final assay volume. Prepare an intermediate dilution series in your assay medium. This gradual reduction in DMSO concentration helps keep the compound in solution. See Protocol 2 for a detailed workflow.

  • Incorporate Serum: If your assay permits, use a medium containing Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA). Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as natural carriers, significantly improving their apparent solubility and preventing precipitation.

  • Pre-warm the Medium: Adding the compound to medium that is at 37°C can sometimes help maintain solubility compared to adding it to cold medium.

Q3: What is the maximum safe concentration of DMSO for my cells?

Answer: This is highly cell-line dependent. While a general rule is to stay below 0.5%, some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%.[5] Conversely, some robust lines can tolerate up to 1% for short durations.

Self-Validating System: You must determine the tolerance for your specific cell line and assay duration.

  • Recommendation: Run a vehicle control experiment. Expose your cells to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%) for the full duration of your planned experiment.

  • Readouts: Measure cell viability (e.g., using an MTT or ATP-based assay), morphology, and any key assay-specific baseline readouts.[8] Choose the highest DMSO concentration that shows no significant effect compared to the no-solvent control.

Table 2: General Guidance on DMSO Concentrations in Cell-Based Assays

Final DMSO Conc.General Cellular ImpactRecommendation
< 0.1% Negligible effect on most cell lines.Ideal target for sensitive assays or long-term incubation.
0.1% - 0.5% Generally considered safe for most cell lines and assays.[6]Standard working range. Always validate with a vehicle control.
0.5% - 1.0% May induce stress, affect membrane permeability, or cause off-target effects.[5][8]Use with caution and only if necessary for solubility. Requires rigorous validation.
> 1.0% Often cytotoxic, significantly impacting cell health and assay integrity.[5][6]Not recommended for most cell-based applications.

Section 3: Troubleshooting Workflows & Protocols

Workflow 1: Decision Tree for Troubleshooting Precipitation

This workflow provides a logical path to diagnose and solve precipitation issues encountered during your experiments.

G start Precipitation Observed in Assay Medium q1 Is the final DMSO concentration > 0.5%? start->q1 sol1 Decrease DMSO concentration. Prepare a higher concentration stock if necessary. q1->sol1 Yes q2 Was the stock added directly to the final volume? q1->q2 No sol2 Use a serial dilution method in assay medium. (See Protocol 2) q2->sol2 Yes q3 Does your assay medium contain serum or albumin? q2->q3 No sol3 If compatible with the assay, add FBS (2-10%) or BSA (0.1-0.5%) to the medium. q3->sol3 No q4 Is the compound concentration near its solubility limit? q3->q4 Yes sol3->q4 sol4 Lower the final test concentration. Determine the maximum aqueous solubility experimentally. q4->sol4 Yes end_node Consider Advanced Formulation Strategies q4->end_node No / Still Precipitates

Caption: Decision tree for diagnosing and resolving compound precipitation.

Protocol 1: Systematic Solubilization for Stock Preparation

This protocol outlines a step-by-step method to create a stable, high-concentration stock solution.

  • Initial Attempt (DMSO):

    • Weigh out a precise amount of this compound (e.g., 5 mg).

    • Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex for 2 minutes at room temperature. Visually inspect for any undissolved particles against a dark background.

  • Apply Physical Methods:

    • If particles remain, warm the vial in a 37°C water bath for 15 minutes.[4]

    • Vortex vigorously for 1 minute.

    • If necessary, place the vial in a bath sonicator for 10 minutes.

  • Evaluate Alternative Solvents:

    • If the compound is still not fully dissolved, discard the attempt and start over with a fresh sample.

    • Attempt solubilization in an alternative polar aprotic solvent such as DMF or DMA.

    • Crucially , once a solvent system is chosen, you must test its compatibility with your specific bioassay (e.g., cell viability, enzyme activity) using a vehicle control.

  • Storage of Stock Solution:

    • Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any micro-aggregates.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate over time.[9]

    • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparing Dosing Solutions for Cell-Based Assays

This protocol minimizes precipitation when diluting the DMSO stock into aqueous cell culture media.

  • Prepare Materials:

    • Thaw one aliquot of your high-concentration DMSO stock solution (e.g., 20 mM).

    • Pre-warm your cell culture medium (with or without serum, as determined by your experimental design) to 37°C.

  • Create an Intermediate Dilution (Critical Step):

    • Create a 10-fold intermediate dilution of your stock in pure DMSO. For example, add 5 µL of 20 mM stock to 45 µL of DMSO to get 50 µL of a 2 mM solution.

    • Next, create a high-concentration intermediate dilution in your pre-warmed medium . For example, add 2 µL of the 2 mM DMSO solution to 98 µL of medium. This creates a 40 µM solution with 2% DMSO. Vortex gently immediately after addition. This is your highest concentration working stock in aqueous media.

  • Perform Serial Dilutions:

    • From this 40 µM working stock, perform serial dilutions directly in the pre-warmed cell culture medium to achieve your final desired concentrations (e.g., 20 µM, 10 µM, 5 µM, etc.).

    • The final DMSO concentration across all your test wells will now be consistently low (in this example, ≤0.2%).

  • Dose the Cells:

    • Add the final diluted solutions to your cell plates.

    • Remember to include a vehicle control containing the same final concentration of DMSO as your treated wells.

Section 4: Advanced Solubilization Strategies

If standard solvent-based approaches fail, particularly for in vivo studies or very high concentration screens, more advanced formulation strategies may be necessary. These typically require specialized expertise to develop.

  • Co-solvents: Using a mixture of solvents (e.g., DMSO, ethanol, polyethylene glycol) can sometimes improve solubility over a single solvent.[10]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.

  • Surfactants: Using non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) at concentrations above their critical micelle concentration can create micelles that encapsulate the compound.[1]

  • Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[11]

These advanced methods can significantly alter the bioavailability and cellular uptake of a compound and must be carefully validated.[12]

References

  • PubChem. (n.d.). 2-Methyl-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 5-(4-Methylpiperazin-1-yl)-2-nitroaniline. Retrieved from [Link]

  • Chemchart. (n.d.). 2-(pyrrolidin-1-ylmethyl)aniline. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-nitro-N-[(pyridin-4-yl)methyl]aniline. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-nitro-N-(pyridin-4-yl_methyl_aniline]([Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on morphology and viability of cells. Retrieved from [Link]

  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ACS Publications. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. Retrieved from [Link]

  • Loba Chemie. (2024). 2-METHYL-5-NITROANILINE Safety Data Sheet. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls. Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

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refining purification protocols for high-purity 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline (CAS 347355-84-4).[1] Achieving high purity for this compound is critical for downstream applications, and this document provides in-depth protocols, troubleshooting advice, and answers to frequently encountered challenges.

Section 1: Understanding the Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound typically involves electrophilic nitration and nucleophilic aromatic substitution, which can generate a range of process-related impurities.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Your crude product's impurity profile is intrinsically linked to its synthetic route. However, common impurities fall into several classes. The most prevalent are positional isomers formed during the nitration step.[2][3] Other significant impurities include unreacted starting materials and potential byproducts from side reactions.[3]

Impurity Class Specific Example(s) Likely Origin
Positional Isomers 2-Methyl-6-nitro-5-(pyrrolidin-1-yl)anilineIncomplete regioselectivity during the nitration of the aniline precursor. The directing effects of the amino and methyl groups can lead to a mixture of isomers.[2]
Unreacted Starting Materials 2-Methyl-5-(pyrrolidin-1-yl)anilineIncomplete nitration reaction.
Precursor Impurities 2-Methyl-4,5-dinitroanilineOver-nitration of the aniline ring if reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[2]
Solvent & Reagent Residues Acetic acid, Sulfuric acid, EthanolRemnants from the reaction workup or initial crystallization steps.
Degradation Products Tar-like substancesOxidation of the aniline by the nitrating agent (e.g., nitric acid), especially at elevated temperatures.[2]

Section 2: Core Purification Strategies

Based on the physicochemical properties of the target compound and its likely impurities, two primary purification techniques are recommended: Recrystallization and Flash Column Chromatography.

Recrystallization for Bulk Purity Enhancement

Recrystallization is an effective first-pass purification technique for removing significant quantities of isomers and other impurities, provided a suitable solvent system can be identified. The goal is to find a solvent (or solvent pair) in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at cool temperatures or are insoluble at high temperatures.

Q2: My crude product is a dark, oily solid. How do I select the best solvent for recrystallization?

A2: The key is empirical testing on a small scale. Ethanol has been shown to be effective for purifying related nitroaniline compounds.[2] Start with common laboratory solvents of varying polarities.

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude material into separate test tubes.

  • Add a few drops of a test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane) to each tube.

  • Observe solubility at room temperature. A good candidate solvent will not fully dissolve the compound.

  • Gently heat the tubes that show poor room-temperature solubility in a water bath. The target compound should fully dissolve.

  • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.

  • The ideal solvent is one that yields a high recovery of crystalline solid with a noticeable improvement in color (e.g., from dark brown to yellow/orange).

Solvent System Rationale & Expected Outcome
Ethanol/Water Ethanol often dissolves the target compound and many organic impurities when hot.[4] Adding water as an anti-solvent upon cooling can force the less polar target compound out of solution, leaving more polar impurities behind.
Isopropanol Similar properties to ethanol but can offer different solubility profiles, potentially being more selective for your specific compound.
Ethyl Acetate/Hexane A polar/non-polar pair. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity persists. Re-heat to clarify and then cool slowly. This is effective for moderately polar compounds.
Detailed Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like tar or dust) are present, perform a hot gravity filtration to remove them. This step is crucial for preventing premature crystallization and trapping impurities.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum. Determine the melting point and assess purity via HPLC or TLC. A sharp melting point is indicative of high purity.

Flash Column Chromatography for High-Purity Polishing

When recrystallization is insufficient to separate close-running isomers or remove trace impurities, flash column chromatography is the method of choice. The basicity of the aniline nitrogen can cause streaking or tailing on standard silica gel due to strong interaction with acidic silanol groups.[5]

Q3: My compound streaks badly on a standard silica TLC plate. How can I get clean separation?

A3: This is a classic issue with amines on acidic silica. You have two primary solutions:

  • Mobile Phase Modification: Add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate).[6] The modifier competes with your compound for the acidic sites on the silica, leading to sharper bands and better separation.

  • Use of a Modified Stationary Phase: Employ an amine-functionalized silica gel (SiO₂-NH). This stationary phase deactivates the acidic silanol groups, providing a much more inert surface for the purification of basic compounds.[5]

Detailed Protocol 2: Flash Chromatography with a Modified Eluent
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a Hexane:Ethyl Acetate mixture. Test various ratios (e.g., 9:1, 4:1, 2:1) to find one that gives your target compound an Rf value of ~0.3. Add 1% triethylamine to the solvent system to assess its effect on spot shape.

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) using the chosen eluent system (without TEA for the slurry).

  • Equilibration: Equilibrate the column by passing 2-3 column volumes of the mobile phase (now including 1% TEA) through the silica gel. This ensures the entire stationary phase is de-activated before you load your sample.

  • Sample Loading: Dissolve your semi-purified material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. High vacuum may be required to remove the last traces of TEA.

Section 3: Visual Workflows

Purification Workflow Diagram

The following diagram outlines the general workflow for purifying crude this compound.

G cluster_main Purification Workflow Crude Crude Product Recryst Step 1: Recrystallization (e.g., EtOH/Water) Crude->Recryst Purity1 Purity Assessment (TLC, HPLC, MP) Recryst->Purity1 Pass1 Purity > 99%? Purity1->Pass1 Final High-Purity Product Pass1->Final Yes Column Step 2: Flash Chromatography (Silica + 1% TEA) Pass1->Column No Purity2 Purity Assessment (TLC, HPLC) Column->Purity2 Pass2 Combine Pure Fractions Purity2->Pass2 Pass2->Final

Caption: General purification strategy for this compound.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

G cluster_troubleshooting Troubleshooting Guide Problem Problem Encountered Oil Product Oils Out During Recrystallization Problem->Oil LowYield Low Recovery After Recrystallization Problem->LowYield PoorSep Poor Separation In Chromatography Problem->PoorSep Sol1 Cause: Cooling too fast or solvent is inappropriate. Solution: Ensure slow cooling. Re-screen for better solvent system. Oil->Sol1 Diagnosis Sol2 Cause: Too much solvent used or product is highly soluble. Solution: Reduce initial solvent volume. Use an anti-solvent. LowYield->Sol2 Diagnosis Sol3 Cause: Wrong eluent polarity or amine-silica interaction. Solution: Optimize Rf to ~0.3. Add 1% TEA to eluent or use NH-silica. PoorSep->Sol3 Diagnosis

Caption: Decision tree for common purification challenges.

Section 4: Frequently Asked Questions (FAQs)

Q4: I performed a recrystallization, but my yield is very low. What went wrong? A4: Low yield is typically caused by one of two issues: 1) Using too much solvent during the initial dissolution step, which keeps a significant portion of your product dissolved even after cooling, or 2) The product has higher than expected solubility in the cold solvent. To fix this, use the absolute minimum amount of hot solvent to dissolve your crude material. You can also improve recovery by adding a suitable anti-solvent (in which your product is insoluble) after the initial dissolution or by cooling the flask in an ice/salt bath for a longer period.

Q5: My purified product is a nice yellow powder, but it starts to darken over time. How should I store it? A5: Anilines, particularly those with electron-donating groups, can be susceptible to air oxidation, which often results in the formation of colored impurities. Store your high-purity this compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place, such as a refrigerator or freezer.

Q6: What analytical techniques are best for confirming the final purity? A6: A combination of techniques provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of non-volatile organic compounds. Use a C18 column with a mobile phase such as acetonitrile/water and a UV detector. It can accurately quantify impurities down to very low levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of your compound and detect impurities that have protons with distinct chemical shifts. Integration of the impurity peaks relative to the product peaks can provide a semi-quantitative purity estimate.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities.

References

  • Albayati, M. R., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Krishnan, S., Kaliyaperumal, T., Marimuthu, R., & Velusamy, S. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry, 12(4), 419-431. Retrieved from [Link]

  • Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
  • Riggin, R. M., Cole, T. F., & Billets, S. (1983). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry, 55(12), 1862-1867. Retrieved from [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001952A - Preparation method of high-purity paranitroaniline.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.
  • Majek, M., & von Wangelin, A. J. (2016). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Molecules, 21(5), 633. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2022). Rejuvenating the[2][8]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 10, 1007421. Retrieved from [Link]

  • ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-Methyl-5-nitroaniline Derivatives: A Structure-Activity Relationship Study. Retrieved from [Link]

  • Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Chemistry of Materials, 31(7), 2239-2244. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to LC-MS Method Development for the Quantification of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing a robust and reliable Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline. This document is intended for researchers, scientists, and drug development professionals who require accurate and precise measurement of this and structurally similar aromatic amine compounds in various biological matrices.

Introduction: The Analytical Imperative

This compound belongs to the class of aromatic amines, a group of compounds frequently encountered in pharmaceutical development and environmental analysis. Accurate quantification of such molecules is paramount for pharmacokinetic studies, toxicological assessments, and quality control of pharmaceutical products. The inherent sensitivity and selectivity of LC-MS make it the analytical technique of choice for these applications.

This guide will navigate the critical stages of LC-MS method development, from initial analyte characterization to full method validation, in accordance with international regulatory standards. We will explore and compare different experimental approaches, providing the rationale behind key decisions to ensure the development of a self-validating and trustworthy analytical protocol.

Foundational Strategy: Method Development Workflow

A systematic approach to method development is crucial for efficiency and success. The following workflow outlines the logical progression from understanding the analyte to a fully validated quantitative method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & System Characterization cluster_1 Phase 2: Chromatographic Method Development cluster_2 Phase 3: Sample Preparation & Method Optimization cluster_3 Phase 4: Method Validation Analyte Analyte Characterization (Physicochemical Properties) MS_Tune Initial MS Tuning (Precursor/Product Ions, CE) Analyte->MS_Tune Defines ionization a priori Col_Select Column Selection (e.g., C18, Phenyl-Hexyl) MS_Tune->Col_Select MP_Opt Mobile Phase Optimization (Organic, Additives, Gradient) Col_Select->MP_Opt IS_Select Internal Standard Selection (SIL-IS vs. Analogue) MP_Opt->IS_Select Sample_Prep Sample Preparation (PPT, LLE, SPE) IS_Select->Sample_Prep Matrix_Effect Matrix Effect Evaluation Sample_Prep->Matrix_Effect Validation Full Method Validation (ICH M10, FDA/EMA Guidelines) Matrix_Effect->Validation

Caption: A logical workflow for LC-MS method development.

Mass Spectrometry: Crafting Selectivity and Sensitivity

The cornerstone of a quantitative LC-MS method is the mass spectrometer's ability to selectively detect and quantify the analyte of interest. For this compound, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard, offering superior sensitivity and selectivity.[1]

Ionization and Precursor Ion Selection

Given the presence of an amine group, this compound is expected to ionize efficiently in positive ion mode via electrospray ionization (ESI). The initial step involves direct infusion of a standard solution of the analyte into the mass spectrometer to determine the most abundant precursor ion, which is typically the protonated molecule [M+H]⁺.

Fragmentation and Product Ion Selection

Collision-induced dissociation (CID) is then employed to fragment the precursor ion. By systematically varying the collision energy (CE), a characteristic fragmentation pattern is generated. For robust quantification, at least two stable and intense product ions should be selected. The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier). This approach significantly reduces the risk of false positives.[1]

Table 1: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
This compound[M+H]⁺Product 1Optimized CE 1Quantifier
This compound[M+H]⁺Product 2Optimized CE 2Qualifier
Internal Standard (e.g., SIL-IS)[M+H]⁺Product ISOptimized CE ISQuantifier

Liquid Chromatography: The Art of Separation

The primary goal of the chromatographic separation is to resolve the analyte from endogenous matrix components to minimize matrix effects.[2][3] The choice of stationary phase and mobile phase composition is critical.

Column Chemistry Comparison

For aromatic amines, reversed-phase chromatography is the most common approach. A comparison of two suitable column chemistries is presented below.

Table 2: Comparison of LC Column Chemistries

Column ChemistryAdvantagesDisadvantagesRecommended For
C18 (Octadecyl) - High hydrophobicity- Excellent retention for non-polar compounds- Wide availability and variety- Potential for peak tailing with basic compounds- Prone to dewetting with highly aqueous mobile phases- General purpose separation- When strong retention is required
Phenyl-Hexyl - Unique selectivity for aromatic compounds through π-π interactions- Good retention of polar compounds- Reduced peak tailing for basic analytes compared to C18- May have lower overall hydrophobicity than C18- Aromatic amines and other aromatic compounds- When C18 provides insufficient selectivity

Given the aromatic nature of this compound, a Phenyl-Hexyl column is often a superior initial choice, as it offers an alternative selectivity mechanism that can be beneficial in complex biological matrices.[4]

Mobile Phase Optimization

A gradient elution using a combination of an aqueous mobile phase and an organic mobile phase is typically employed.

  • Aqueous Mobile Phase (A): Water with an additive to improve peak shape and ionization efficiency.

    • Formic Acid (0.1%): Promotes protonation of the analyte in positive ion mode, leading to better sensitivity.

    • Ammonium Formate/Acetate (5-10 mM): Acts as a buffer and can improve peak shape.[4][5]

  • Organic Mobile Phase (B): Acetonitrile or Methanol.

    • Acetonitrile: Lower viscosity leads to lower backpressure and often better chromatographic efficiency.

    • Methanol: Can offer different selectivity.

A typical starting gradient would be a linear ramp from a low percentage of organic mobile phase (e.g., 5-10%) to a high percentage (e.g., 95%) over several minutes, followed by a re-equilibration step.

Sample Preparation: Ensuring a Clean Analysis

The objective of sample preparation is to extract the analyte from the biological matrix while removing potentially interfering components. The choice of technique depends on the required level of cleanliness and the nature of the matrix.

SamplePrepComparison cluster_0 Sample Preparation Techniques PPT Protein Precipitation (PPT) + Fast and simple + High recovery - Low selectivity - High matrix effects LLE Liquid-Liquid Extraction (LLE) + Good selectivity + Cleaner extracts than PPT - Labor-intensive - Use of organic solvents SPE Solid-Phase Extraction (SPE) + High selectivity + Cleanest extracts + Amenable to automation - More complex method development - Higher cost

Caption: Comparison of common sample preparation techniques.

For regulated bioanalysis, Solid-Phase Extraction (SPE) is often the preferred method due to its ability to provide the cleanest extracts, thereby minimizing matrix effects and improving method robustness.[6]

The Role of the Internal Standard: A Cornerstone of Accuracy

An internal standard (IS) is essential for accurate quantification in LC-MS, as it corrects for variability in sample preparation, injection volume, and instrument response.[7]

Comparison of Internal Standard Types

Table 3: Comparison of Internal Standard (IS) Types

Internal Standard TypeAdvantagesDisadvantages
Stable Isotope-Labeled (SIL-IS) - Co-elutes with the analyte- Experiences identical matrix effects and extraction recovery- Considered the "gold standard"- Higher cost- Not always commercially available
Structural Analogue - More readily available and less expensive than SIL-IS- May not have identical extraction recovery or chromatographic behavior- May experience different matrix effects

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strongly recommended to ensure the highest level of accuracy and precision, as it most closely mimics the behavior of the analyte.[8][9]

Method Validation: Establishing Trustworthiness

A developed method is not complete until it has been fully validated to demonstrate that it is fit for its intended purpose.[10] The validation should be performed in accordance with regulatory guidelines such as the ICH M10, FDA, and EMA guidelines.[11][12][13][14][15][16][17][18]

Key Validation Parameters

Table 4: Core Parameters for Bioanalytical Method Validation

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.To ensure the method can differentiate the analyte from other components.[16]
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.To demonstrate a proportional relationship between concentration and response.[19]
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. For the Lower Limit of Quantification (LLOQ), these values are ±20% and ≤20%, respectively.[12]To ensure the method provides accurate and reproducible results.
Recovery Consistent and reproducible recovery across the concentration range.To assess the efficiency of the extraction process.
Matrix Effect The matrix factor should be consistent across different sources of matrix. The IS-normalized matrix factor should have a CV% ≤ 15%.To evaluate the impact of co-eluting matrix components on the analyte's ionization.[20]
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).To ensure the integrity of the samples from collection to analysis.

Experimental Protocols

Protocol 1: Stock Solution and Calibration Standard Preparation
  • Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with 50:50 methanol:water.

  • Calibration Standards: Spike the appropriate blank biological matrix (e.g., plasma) with the working standard solutions to create a calibration curve consisting of a blank, a zero standard, and at least six non-zero concentration levels.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 20 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: LC-MS/MS Analysis
  • LC System: Utilize a UHPLC system for fast and efficient separations.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 x 50 mm, 1.8 µm) or equivalent.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.

  • Detection: Perform MRM analysis using the optimized transitions for the analyte and internal standard.

Conclusion

The development of a robust and reliable LC-MS method for the quantification of this compound requires a systematic and scientifically sound approach. By carefully selecting the column chemistry, optimizing the mobile phase, employing a clean and efficient sample preparation technique, and utilizing a stable isotope-labeled internal standard, a method with high sensitivity, selectivity, accuracy, and precision can be achieved. Adherence to regulatory guidelines for method validation is imperative to ensure the integrity and trustworthiness of the generated data, which is fundamental for its application in drug development and other regulated environments.

References

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. [Link]

  • Xing, J., & LaCreta, F. (2014). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 6(11), 1455-1457. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gajski, G., Gerić, M., Žegura, B., Novak, M., Nanić, L., & Baj-Rossi, C. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7414. [Link]

  • Wang, L., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1179, 122829. [Link]

  • ICH. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Buzzi Laboratorio Analisi. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Journal of lipid research, 46(2), 194-199. [Link]

  • Leeman, D., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Analytical and Bioanalytical Chemistry, 414(2), 993-1006. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. [Link]

  • U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Pérez-Urquiza, M., et al. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Analytical and bioanalytical chemistry, 382(3), 731-737. [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Dolan, J. W. (2009). When Should an Internal Standard be Used?. LCGC North America, 27(4), 312-316. [Link]

  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Suryakala, D., Susarla, S., & Rao, B. M. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 092-096. [Link]

  • Van de Merbel, N. C. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 32(10), 546-552. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

Sources

Navigating the Structure-Activity Landscape of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the systematic exploration of structure-activity relationships (SAR) is the cornerstone of rational drug design. This guide provides an in-depth analysis of the SAR of 2-methyl-4-nitro-5-(pyrrolidin-1-yl)aniline analogs, a scaffold with emerging potential in various therapeutic areas, including antimicrobial and anticancer research. By dissecting the influence of specific structural modifications on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to design more potent and selective therapeutic agents.

The core structure, this compound, presents multiple avenues for chemical modification. Understanding the impact of substitutions on the aniline ring, the pyrrolidine moiety, and the methyl and nitro groups is critical for optimizing desired biological activities. This guide will synthesize findings from related chemical series to project a comprehensive SAR profile for this promising class of compounds.

The Core Scaffold: A Platform for Diverse Biological Activities

The 2-methyl-4-nitroaniline core is a versatile starting point for the development of bioactive molecules. Studies on related 2-methyl-5-nitroaniline derivatives have revealed a propensity for photosynthesis-inhibiting, antifungal, and antimycobacterial properties[1]. The introduction of a pyrrolidine ring at the 5-position introduces a key modifiable element that can influence solubility, cell permeability, and target engagement. The nitro group, a strong electron-withdrawing group, is often crucial for the biological activity of many nitroaromatic compounds, including some antimicrobial agents where it can be bioreduced to form reactive cytotoxic species.

Key Structural Modifications and Their Anticipated Impact on Activity

A systematic SAR study of this compound would involve the synthesis and evaluation of a library of analogs. Below, we explore the most logical modifications and their predicted effects on biological activity, drawing parallels from existing literature on similar scaffolds.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring offers a prime site for modification to modulate lipophilicity and introduce functional groups that can interact with biological targets.

  • Ring Size and Heteroatom Substitution: Replacing the pyrrolidine with other cyclic amines such as piperidine, morpholine, or piperazine can significantly impact activity. For instance, in a series of 2-nitroanilines developed as inhibitors of the Aedes aegypti Kir1 channel, the piperazine ring was a key feature for potency[2]. The introduction of a heteroatom like oxygen (in morpholine) can increase hydrophilicity, potentially altering pharmacokinetic properties.

  • Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can probe the steric and electronic requirements of the target's binding pocket. For example, hydroxyl or amino groups could form additional hydrogen bonds, enhancing binding affinity. Conversely, bulky substituents may lead to steric hindrance and reduced activity.

Alterations to the Aniline Ring Substituents

The substituents on the aniline ring, namely the methyl and nitro groups, are expected to play a crucial role in the overall electronic properties and metabolic stability of the molecule.

  • The Nitro Group: The position and presence of the nitro group are often critical. In many antimicrobial nitroaromatic compounds, the nitro group is essential for their mechanism of action[2]. Shifting the nitro group from the 4-position to other positions on the ring or replacing it with other electron-withdrawing groups (e.g., cyano, sulfonyl) would be a key experiment to validate its importance.

  • The Methyl Group: The methyl group at the 2-position can influence the conformation of the molecule and may be involved in hydrophobic interactions within the binding site. Replacing it with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) or with a hydrogen atom would elucidate its contribution to activity.

Substitution on the Aniline Amine

The primary amine of the aniline core is another handle for derivatization. Acylation or alkylation of this group can significantly alter the compound's properties. For example, the introduction of phenolic groups to 2-methyl-5-nitroaniline derivatives has been shown to enhance their biological effects[1].

Comparative Data of Related Analogs

While a comprehensive dataset for this compound analogs is not available in a single source, we can compile and compare data from related series to infer SAR trends.

Scaffold Modification Biological Activity Key Findings Reference
2-Methyl-5-nitroanilineIntroduction of phenolic groupsAntifungal, AntimycobacterialOrtho-hydroxyl substituted derivatives were more potent than para-hydroxyl analogs.[1]
2-NitroanilineVaried piperazine substituentsAedes aegypti Kir1 channel inhibitionThe sulfonamide moiety was critical for activity.[2]
5-NitroimidazoleEsterification of a side-chain alcoholAntibacterial, AntifungalThe 5-nitro group is essential for activity.[2]

Experimental Protocols

To enable researchers to explore the SAR of this compound class, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and a key analog, as well as a general protocol for assessing antimicrobial activity.

Synthesis of this compound

A plausible synthetic route to the core scaffold involves the nucleophilic aromatic substitution of a suitable di-substituted nitrobenzene.

Materials:

  • 5-Chloro-2-methyl-4-nitroaniline

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-2-methyl-4-nitroaniline (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and K₂CO₃ (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Add the inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing SAR: A Logical Workflow

The process of conducting an SAR study can be visualized as a cyclical workflow, starting with a lead compound and iteratively designing, synthesizing, and testing new analogs to improve activity.

SAR_Workflow Lead Lead Compound (2-Methyl-4-nitro-5- (pyrrolidin-1-yl)aniline) Design Design Analogs (Modify Pyrrolidine, Aniline Ring) Lead->Design Identify modifiable sites Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing (e.g., Antimicrobial Assay) Synthesis->Testing Data Data Analysis (Determine IC50/MIC) Testing->Data SAR Establish SAR Data->SAR SAR->Design Iterative Refinement Optimized Optimized Lead SAR->Optimized Activity Goal Met

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the integrity of analytical data is paramount. The compound 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline, a substituted nitroaniline, represents a class of molecules often synthesized as intermediates in the creation of more complex active pharmaceutical ingredients (APIs) or functional materials. Ensuring the purity, potency, and quality of such a compound requires robust, reliable, and validated analytical methods.

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound. We will delve into the principles of method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering not just protocols, but the scientific rationale behind the experimental choices.[1][2] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate the most appropriate analytical method for their specific needs.

Foundational Analytical Techniques: A Comparative Overview

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method. For a substituted nitroaniline like this compound, which possesses chromophores (the nitroaniline system) and ionizable groups (the amine), both HPLC-UV and LC-MS/MS are viable options.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse of pharmaceutical analysis. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For compounds like nitroanilines, HPLC is often preferred over Gas Chromatography (GC) because it avoids the need for derivatization, which is frequently required for polar and thermolabile substances.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[4] It is particularly advantageous for analyzing complex matrices or quantifying analytes at very low concentrations. For aromatic amines, LC-MS/MS is one of the most explored and powerful analytical techniques.[4]

The Blueprint for Reliability: ICH Q2(R1) Validation Parameters

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the key performance characteristics that must be evaluated.[1][2]

The validation process ensures that a method is reliable, reproducible, and accurate for the analysis of a specific analyte. The relationship between these parameters forms the basis of a robust analytical procedure.

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Comparative Validation in Practice: HPLC-UV vs. LC-MS/MS

We present a comparative validation study for the quantification of this compound. The acceptance criteria are based on the ICH Q2(R1) guidelines.

Experimental Protocol: HPLC-UV Method

This method is designed for routine quality control, such as assay and purity testing, where analyte concentrations are relatively high.

Methodology:

  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Causality: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds like the target analyte through hydrophobic interactions.

  • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.

    • Causality: Acetonitrile is a common organic modifier providing good peak shape. The acidic buffer is used to ensure the aniline moiety is protonated, leading to consistent retention and symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

    • Causality: The nitroaniline structure is expected to have strong absorbance in the mid-UV range. 254 nm is a common wavelength that provides good sensitivity for many aromatic compounds. A full UV scan should be performed initially to determine the absorbance maximum (λmax) for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: A stock solution of 1.0 mg/mL is prepared in methanol. Working standards and samples are diluted to the target concentration (e.g., 100 µg/mL) using the mobile phase.

    • Causality: Diluting in the mobile phase minimizes peak distortion and solvent effects.

Experimental Protocol: LC-MS/MS Method

This method is developed for applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or analyzing the analyte in a complex matrix (e.g., biological fluids).

Methodology:

  • Chromatographic System: An ultra-high performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Causality: A UHPLC column provides faster analysis times and better resolution compared to a standard HPLC column.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile buffer compatible with mass spectrometry that aids in the protonation of the analyte for efficient ionization in positive ion mode. A gradient is used to ensure elution of any potential impurities with different polarities.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Causality: The amine groups on the molecule are readily protonated, making positive mode ESI the logical choice for high sensitivity.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor ion (Q1) → Product ion (Q3).

    • Hypothetical MRM Transition: The exact m/z would be determined by infusing a standard solution. For C11H15N3O2 (MW: 221.26), the protonated molecule [M+H]+ would be m/z 222.1. A suitable product ion would be identified by fragmentation (e.g., loss of the nitro group or a fragment from the pyrrolidine ring).

  • Standard and Sample Preparation: A stock solution of 100 µg/mL is prepared in methanol. Working standards are prepared by serial dilution down to the ng/mL or pg/mL level in a 50:50 mixture of water and methanol.

Head-to-Head Data Comparison

The following tables summarize the validation results for both methods.

Table 1: Specificity
ParameterHPLC-UVLC-MS/MSCausality & Interpretation
Placebo Interference No peak at the analyte retention time.No MRM signal at the analyte retention time.Both methods are specific in the absence of the analyte.
Forced Degradation Peak purity index > 0.999. Baseline resolution from major degradants.No co-eluting MRM signals from degradants.The LC-MS/MS method offers superior specificity due to monitoring a specific mass transition, making it less susceptible to interference from isomers or structurally similar impurities that might co-elute and have similar UV spectra.
Table 2: Linearity and Range
ParameterHPLC-UVLC-MS/MSCausality & Interpretation
Range 1 µg/mL - 150 µg/mL0.1 ng/mL - 100 ng/mLThe specified range is derived from linearity studies and depends on the intended application.[2]
Correlation Coefficient (r²) > 0.999> 0.998Both methods show excellent linearity within their respective ranges. A minimum of 5 concentration levels is recommended to establish linearity.[2]
y-intercept Close to zeroClose to zeroIndicates minimal systematic error or bias in the method.
Table 3: Accuracy (Recovery)
Concentration LevelHPLC-UV (% Recovery)LC-MS/MS (% Recovery)Causality & Interpretation
Low (80% of target) 99.5%101.2%Accuracy should be established across the specified range of the analytical procedure.[1]
Medium (100% of target) 100.2%99.8%Both methods demonstrate high accuracy, with recoveries falling within the typical acceptance criteria of 98-102%.
High (120% of target) 100.8%99.1%The LC-MS/MS method may show slightly more variability but is capable of achieving high accuracy at much lower concentrations.
Table 4: Precision (Relative Standard Deviation - RSD)
Precision LevelHPLC-UV (%RSD)LC-MS/MS (%RSD)Causality & Interpretation
Repeatability (n=6) < 1.0%< 5.0%Repeatability assesses precision over a short time interval under the same conditions.
Intermediate Precision < 2.0%< 10.0%Evaluates variations within the same lab (e.g., different days, analysts, equipment). The higher RSD for LC-MS/MS is typical due to the complexity of the instrumentation but is well within acceptable limits for trace analysis.
Table 5: Detection & Quantitation Limits
ParameterHPLC-UVLC-MS/MSCausality & Interpretation
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe LC-MS/MS method is approximately 10,000 times more sensitive, making it the only choice for trace-level detection.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

Workflow Visualization and Method Selection

The validation process follows a structured workflow, from initial development to final implementation for routine analysis.

Analytical_Method_Validation_Workflow Dev Method Development (Selectivity, Initial Parameters) PreVal Pre-Validation (System Suitability) Dev->PreVal Optimize Val Formal Validation (ICH Q2 Parameters) PreVal->Val Confirm Suitability Doc Validation Report & Standard Operating Procedure (SOP) Val->Doc Document Routine Routine Use & Lifecycle Management Doc->Routine Implement Routine->Dev Re-validation (if needed)

Caption: General workflow for analytical method validation.

Which Method to Choose?

  • Choose HPLC-UV for:

    • Assay and Potency Testing: When determining the main component's concentration in a drug substance or product.

    • Routine Quality Control: Its robustness, lower cost, and simplicity make it ideal for high-throughput environments.

    • Content Uniformity Testing.

  • Choose LC-MS/MS for:

    • Impurity Profiling: Detecting and quantifying known and unknown impurities at trace levels.

    • Bioanalysis: Measuring drug concentrations in biological matrices like plasma or urine, where high selectivity is crucial.

    • Forced Degradation Studies: When peak purity by UV is insufficient to resolve co-eluting degradants.

    • Cleaning Validation: Detecting residual API on manufacturing equipment at very low levels.

Conclusion

The validation of analytical methods is a cornerstone of scientific integrity in chemical and pharmaceutical development. For this compound, both HPLC-UV and LC-MS/MS can be validated to be accurate, precise, and reliable. The ultimate choice is not about which method is "better," but which is more suitable for its intended purpose. The HPLC-UV method offers simplicity and robustness for routine, high-concentration analyses, while the LC-MS/MS method provides unparalleled sensitivity and selectivity for trace-level quantification and analysis in complex environments. A thorough understanding of the validation principles outlined in the ICH Q2(R1) guideline empowers scientists to develop and implement analytical methods that guarantee data of the highest quality and reliability.

References

  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Doran, G., & Stevens, M. M. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry.
  • Paseiro-Cerrato, R., et al. (2015). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. ResearchGate. Retrieved from [Link]

  • de Souza, B. M., et al. (2024). Absorption spectra of p-nitroaniline derivatives: charge transfer effects and the role of substituents. PubMed. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • de Souza, B. M., et al. (2024). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Pande, V. V., & Chandorkar, J. G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitroaniline derivatives.
  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Taylor & Francis Online. (2015). Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

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spectroscopic comparison of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline with starting materials

Author: BenchChem Technical Support Team. Date: February 2026

A Spectroscopic Comparison of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline with its Precursors

In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. Spectroscopic analysis provides a definitive fingerprint of a molecule, allowing researchers to confirm its identity, assess its purity, and understand the electronic and structural changes that occurred during a chemical reaction. This guide presents a detailed spectroscopic comparison of the target compound, This compound , with its starting materials, 5-Fluoro-2-methyl-4-nitroaniline and Pyrrolidine .

The synthesis of the target compound is achieved via a nucleophilic aromatic substitution reaction, where the pyrrolidine nitrogen atom displaces the fluorine atom on the aromatic ring of 5-fluoro-2-methyl-4-nitroaniline. This transformation introduces significant structural changes, which are clearly evidenced by comparative analysis using ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy.

Reaction Overview and Structural Transformation

The core of this analysis lies in tracking the conversion of the starting materials into the final product. The reaction substitutes a fluorine atom with a pyrrolidinyl group, a change that profoundly impacts the spectroscopic signature of the molecule.

Reaction_Scheme SM1 5-Fluoro-2-methyl-4-nitroaniline inv1 SM1->inv1 plus1 + plus1->inv1 SM2 Pyrrolidine SM2->inv1 Product This compound inv2 inv1->inv2 Nucleophilic Aromatic Substitution inv2->Product

This guide will dissect the spectroscopic data to provide clear, evidence-based confirmation of this transformation.

¹H NMR Spectroscopy: Mapping Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the chemical environment of hydrogen atoms. The substitution of the electronegative fluorine atom with the electron-donating pyrrolidine group is expected to cause significant shifts in the signals of the aromatic protons.

Experimental Protocol: ¹H NMR

A sample of each compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.[1] CDCl₃ is chosen for its excellent solubilizing properties for both reactants and product and its minimal interference in the spectrum. Spectra are recorded at room temperature on a 400 MHz spectrometer.

Data Comparison
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
5-Fluoro-2-methyl-4-nitroaniline ~7.9 (d)H-3 (ortho to NO₂)
~6.7 (d)H-6 (ortho to NH₂)
~4.0 (br s)-NH₂
~2.2 (s)-CH₃
Pyrrolidine ~2.9 (t)-CH₂-N-CH₂-
~1.7 (quintet)-CH₂-CH₂-
This compound (Product) ~7.8 (s)H-3 (ortho to NO₂)
~6.2 (s)H-6 (ortho to NH₂)
~4.5 (br s)-NH₂
~3.2 (t)-CH₂-N-CH₂- (Pyrrolidine)
~2.2 (s)-CH₃
~2.0 (quintet)-CH₂-CH₂- (Pyrrolidine)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Comparative Analysis

The most telling evidence of a successful reaction in the ¹H NMR spectrum is the disappearance of the characteristic doublet splitting pattern of the aromatic protons in the starting material and the appearance of two singlets for the corresponding protons in the product. This change from doublets to singlets confirms the removal of the H-F coupling. Furthermore, the upfield shift of the H-6 proton (from ~6.7 ppm to ~6.2 ppm) is consistent with the replacement of the electron-withdrawing fluorine with the more electron-donating pyrrolidine group.

Crucially, new signals corresponding to the pyrrolidine ring appear in the product spectrum: a triplet around 3.2 ppm and a quintet around 2.0 ppm, confirming the incorporation of the pyrrolidine moiety into the final structure.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides insight into the carbon framework of the molecule. The change in substitution on the aromatic ring will most directly affect the chemical shifts of the carbon atoms within that ring.

Experimental Protocol: ¹³C NMR

Samples are prepared as described for ¹H NMR. Spectra are typically acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer), using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.[2]

Data Comparison
CompoundKey Chemical Shifts (δ, ppm)Assignment
5-Fluoro-2-methyl-4-nitroaniline ~155 (d, ¹JCF ≈ 240 Hz)C-5 (C-F)
~145C-4 (C-NO₂)
~130C-2 (C-CH₃)
~125C-1 (C-NH₂)
~115 (d)C-6
~110 (d)C-3
~18-CH₃
Pyrrolidine ~47-CH₂-N-CH₂-
~26-CH₂-CH₂-
This compound (Product) ~148C-5 (C-N)
~146C-4 (C-NO₂)
~135C-2 (C-CH₃)
~128C-1 (C-NH₂)
~118C-6
~105C-3
~50-CH₂-N-CH₂- (Pyrrolidine)
~25-CH₂-CH₂- (Pyrrolidine)
~18-CH₃

Note: Chemical shifts are approximate.

Comparative Analysis

The most definitive change in the ¹³C NMR spectrum is the disappearance of the large doublet centered around 155 ppm, which is characteristic of a carbon atom directly bonded to fluorine (C-F).[3] This signal is replaced by a singlet at approximately 148 ppm in the product, corresponding to the same carbon atom now bonded to the pyrrolidine nitrogen (C-N). The appearance of two new signals around 50 ppm and 25 ppm confirms the presence of the pyrrolidine ring carbons.[4]

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Start Starting Materials (5-Fluoro-2-methyl-4-nitroaniline + Pyrrolidine) Reaction Nucleophilic Aromatic Substitution Start->Reaction Product Crude Product Reaction->Product Purify Purification (e.g., Recrystallization) Product->Purify Sample Prepare Samples in Deuterated Solvent (e.g., CDCl₃) Purify->Sample Pure Compound NMR Acquire ¹H & ¹³C NMR Spectra Sample->NMR FTIR Acquire FT-IR Spectrum (KBr Pellet) Sample->FTIR UVVIS Acquire UV-Vis Spectrum (Dilute Solution) Sample->UVVIS Compare Compare Spectra: Product vs. Starting Materials NMR->Compare FTIR->Compare UVVIS->Compare Identify Identify Key Signal Changes: - Disappearance of C-F coupling - Appearance of Pyrrolidine signals - Shifts in Ar-H, Ar-C, N-H, and NO₂ signals Compare->Identify Confirm Confirm Structure of 2-Methyl-4-nitro-5- (pyrrolidin-1-yl)aniline Identify->Confirm

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the presence and modification of functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR

A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~150 mg). The mixture is then pressed into a thin, transparent pellet. The spectrum is recorded by passing an infrared beam through the pellet. This method is ideal for solid samples and provides high-quality spectra.[5]

Data Comparison
CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
5-Fluoro-2-methyl-4-nitroaniline 3400-3200N-H stretch (Amine)
~1520, ~1340Asymmetric & Symmetric NO₂ stretch
~1250C-F stretch
Pyrrolidine ~3300N-H stretch (Secondary Amine)
2950-2800C-H stretch (Aliphatic)
This compound (Product) 3400-3200N-H stretch (Primary Amine)
2950-2800C-H stretch (Aliphatic - Pyrrolidine)
~1510, ~1330Asymmetric & Symmetric NO₂ stretch
~1280C-N stretch (Aromatic)

Note: Frequencies are approximate.

Comparative Analysis

The product's FT-IR spectrum confirms the successful reaction through several key observations. First, the C-F stretching vibration, expected around 1250 cm⁻¹ in the starting material, is absent in the product. Second, the appearance of strong aliphatic C-H stretching bands between 2950-2800 cm⁻¹ confirms the incorporation of the saturated pyrrolidine ring. The characteristic N-H stretches of the primary aniline and the strong asymmetric and symmetric stretches of the nitro group (around 1510 cm⁻¹ and 1330 cm⁻¹, respectively) remain, though their positions may be slightly shifted due to the change in the electronic environment of the aromatic ring.[6][7]

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The extended conjugation and the interplay of electron-donating (-NH₂, -pyrrolidinyl) and electron-withdrawing (-NO₂) groups in the product are expected to cause a significant red shift (bathochromic shift) in the maximum absorbance wavelength (λₘₐₓ) compared to the starting material.

Experimental Protocol: UV-Vis

Dilute solutions of each compound are prepared in a UV-transparent solvent, such as ethanol or acetonitrile. The absorbance is measured over a range of 200-600 nm using a dual-beam UV-Vis spectrophotometer.

Data Comparison
Compoundλₘₐₓ (nm)
5-Fluoro-2-methyl-4-nitroaniline ~380 nm
This compound (Product) ~450 nm

Note: λₘₐₓ values are estimates and highly solvent-dependent.

Comparative Analysis

The substitution of the fluorine atom with the stronger electron-donating pyrrolidinyl group increases the electron density on the aromatic ring and enhances the intramolecular charge transfer character of the π-system. This increased conjugation and charge delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] Consequently, the molecule absorbs light at a longer wavelength, resulting in a pronounced bathochromic shift of the λₘₐₓ from approximately 380 nm to around 450 nm. This significant shift is a strong indicator of the successful formation of the product.[9]

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy provides a comprehensive and unequivocal confirmation of the synthesis of this compound from its starting materials. Key transformations, including the loss of the C-F bond, the incorporation of the pyrrolidine ring, and the resulting changes in the electronic environment of the aromatic system, are clearly delineated by specific and predictable changes in the spectral data. This multi-faceted spectroscopic approach exemplifies a robust methodology for structural elucidation and reaction validation in modern chemical research.

References

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A Comparative Guide to Dyes Derived from Nitroaniline Isomers: Unveiling the Impact of Isomeric Position on Dye Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of synthetic colorants, azo dyes hold a prominent position due to their versatile chemistry and wide range of applications. Among the key building blocks for these dyes are the nitroaniline isomers: ortho-, meta-, and para-nitroaniline. The seemingly subtle difference in the position of the nitro group on the aniline ring profoundly influences the final properties of the resulting dyes. This guide provides a comprehensive side-by-side comparison of dyes derived from these three isomers, offering insights into their synthesis, spectral characteristics, and performance attributes, supported by experimental data and established protocols.

The Decisive Role of Isomerism in Dye Chemistry

The position of the electron-withdrawing nitro group (-NO₂) relative to the amino group (-NH₂) in the nitroaniline precursor dictates the electronic properties of the entire dye molecule. This, in turn, affects the molecule's ability to absorb light, its stability, and its interactions with substrates. The general synthesis of these azo dyes follows a two-step process: diazotization of the nitroaniline to form a diazonium salt, followed by an azo coupling reaction with a suitable coupling agent, such as β-naphthol.[1]

G cluster_diazotization Diazotization cluster_coupling Azo Coupling Nitroaniline Nitroaniline Diazonium Salt Diazonium Salt Nitroaniline->Diazonium Salt 0-5 °C NaNO2 + HCl NaNO2 + HCl NaNO2 + HCl->Diazonium Salt Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Agent Coupling Agent (e.g., β-naphthol) Coupling Agent->Azo Dye

Structural Comparison of Nitroaniline Isomers

The fundamental difference between the dyes originates from the initial isomeric structure of the nitroaniline.

Side-by-Side Performance Comparison

To illustrate the impact of isomerism, this guide focuses on the properties of azo dyes synthesized by coupling each nitroaniline isomer with a common agent, β-naphthol. The resulting dyes are 1-(o-nitrophenylazo)-2-naphthol, 1-(m-nitrophenylazo)-2-naphthol, and 1-(p-nitrophenylazo)-2-naphthol, the last of which is famously known as Para Red.

PropertyDye from o-NitroanilineDye from m-NitroanilineDye from p-Nitroaniline (Para Red)
Color Orange-RedYellow-OrangeDark Red
λmax (nm) ~490~420488[2][3]
Lightfastness Generally Moderate to GoodGenerally Poor to ModeratePoor[4]
Washfastness ModerateModerateModerate
Solubility Slightly soluble in organic solventsSlightly soluble in organic solventsSlightly soluble in hot toluene and boiling ethanol[4]

Table 1: Comparative properties of azo dyes derived from nitroaniline isomers coupled with β-naphthol.

Spectroscopic Properties: The Science of Color

The absorption maximum (λmax) in the UV-Visible spectrum determines the color of the dye. The position of the nitro group influences the electronic transitions within the molecule, leading to different absorption wavelengths.

The para-isomer, with the nitro group directly opposite the azo linkage, allows for the most effective extension of the conjugated π-system. This delocalization of electrons across the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller energy gap means the molecule absorbs longer wavelengths of light, resulting in a deeper color. The λmax of 1-(p-nitrophenylazo)-2-naphthol is reported to be 488 nm.[2][3]

In contrast, the meta-isomer disrupts this linear conjugation. The electron-withdrawing effect of the nitro group is less pronounced on the azo bridge, leading to a higher energy gap and absorption of shorter wavelengths, resulting in a more yellowish hue.

The ortho-isomer presents a more complex scenario. While it allows for some degree of conjugation, steric hindrance between the nitro group and the azo linkage can cause a slight twisting of the molecule, potentially reducing the planarity and the extent of π-electron delocalization compared to the para-isomer. This often results in a color that is intermediate between the meta and para derivatives.

Fastness Properties: Durability in Application

The practical utility of a dye is heavily dependent on its fastness properties – its resistance to fading upon exposure to light (lightfastness) and washing (washfastness).

Lightfastness: The position of the nitro group significantly impacts the photostability of the dye. Dyes derived from ortho-nitroaniline often exhibit better lightfastness. This can be attributed to the potential for intramolecular hydrogen bonding between the nitro group and the azo group, which can help to dissipate absorbed light energy without causing degradation of the chromophore. Conversely, Para Red, derived from p-nitroaniline, is known for its poor lightfastness.[4]

Washfastness: Washfastness is largely determined by the substantivity of the dye for the fiber and its solubility in water. While the isomeric position has some influence, other factors such as the presence of solubilizing groups (e.g., sulfonic acid groups) and the application method play a more dominant role. Generally, these simple azo dyes exhibit moderate washfastness on their own.

Experimental Protocols for Comparative Analysis

To ensure a valid side-by-side comparison, it is crucial to follow standardized experimental procedures.

Synthesis of Azo Dyes from Nitroaniline Isomers and β-Naphthol

This protocol outlines a general procedure for the synthesis of the three isomeric azo dyes.

1. Diazotization of Nitroaniline Isomer: a. Dissolve 1.38 g (0.01 mol) of the respective nitroaniline isomer (ortho, meta, or para) in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water, heating gently if necessary. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

2. Azo Coupling with β-Naphthol: a. In a separate beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of 10% sodium hydroxide solution and cool to 5 °C. b. Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 10 °C. c. A colored precipitate of the azo dye will form immediately. d. Continue stirring for 30 minutes in the ice bath to ensure complete reaction. e. Filter the precipitated dye, wash thoroughly with cold water until the filtrate is neutral, and dry in an oven at 60-70 °C.

G Start Start Dissolve Nitroaniline Isomer in HCl Dissolve Nitroaniline Isomer in HCl Start->Dissolve Nitroaniline Isomer in HCl Cool to 0-5 °C Cool to 0-5 °C Dissolve Nitroaniline Isomer in HCl->Cool to 0-5 °C Slowly Add NaNO₂ Solution Slowly Add NaNO₂ Solution Cool to 0-5 °C->Slowly Add NaNO₂ Solution Prepare NaNO₂ Solution Prepare NaNO₂ Solution Prepare NaNO₂ Solution->Slowly Add NaNO₂ Solution Stir for 15 min Stir for 15 min Slowly Add NaNO₂ Solution->Stir for 15 min Couple Diazonium Salt with β-Naphthol Couple Diazonium Salt with β-Naphthol Stir for 15 min->Couple Diazonium Salt with β-Naphthol Prepare β-Naphthol Solution Prepare β-Naphthol Solution Prepare β-Naphthol Solution->Couple Diazonium Salt with β-Naphthol Stir for 30 min Stir for 30 min Couple Diazonium Salt with β-Naphthol->Stir for 30 min Filter and Wash Dye Filter and Wash Dye Stir for 30 min->Filter and Wash Dye Dry Dye Dry Dye Filter and Wash Dye->Dry Dye End End Dry Dye->End

Characterization and Performance Testing

UV-Visible Spectroscopy: Dissolve a small, accurately weighed amount of each synthesized dye in a suitable solvent (e.g., ethanol or DMSO) to prepare a standard solution of known concentration. Record the UV-Visible absorption spectrum from 350 to 700 nm to determine the λmax.

Fastness Testing: The fastness properties of the dyed substrates should be evaluated using standardized methods to ensure reliable and reproducible results.

  • Lightfastness: This is assessed according to the ISO 105-B02 standard.[5] Dyed fabric samples are exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The degree of fading is then evaluated by comparing the change in color of the exposed sample to a set of blue wool standards.

  • Washfastness: The ISO 105-C06 standard is used to determine the resistance of the color to washing. A dyed specimen is agitated in a soap solution under specified conditions of time and temperature, in contact with adjacent undyed fabrics. The change in color of the specimen and the degree of staining on the adjacent fabrics are assessed using grey scales.

Conclusion: A Tale of Three Isomers

The choice of nitroaniline isomer as a precursor in azo dye synthesis is a critical decision that significantly impacts the final characteristics of the colorant. The para-isomer generally yields dyes with the deepest colors due to extended conjugation, but often at the cost of poor lightfastness. The meta-isomer produces more yellow-shifted hues, while the ortho-isomer can offer a balance of color and improved photostability. This comparative guide underscores the importance of understanding structure-property relationships in dye chemistry, enabling researchers and scientists to make informed decisions in the design and development of novel colorants with tailored performance profiles for a multitude of applications, from textile dyeing to advanced materials and biomedical imaging.

References

  • M. A. Rauf and S. S. Hisaindee, "Chemistry of Azo Dyes: History, Classification, Properties and Recent Developments," IIP Series, 2024.
  • ChemBK, "1-(P-NITROPHENYLAZO)-2-NAPHTHOL," [Online]. Available: [Link].

  • L. C. Potey et al., "Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol," International Journal of ChemTech Research, vol. 10, no. 9, pp. 552-556, 2017.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. [Online]. Available: [Link].

  • Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. Mediterranean Journal of Basic and Applied Sciences.
  • Comparative Analysis of Azo Dye Restriction in the International Textile Industry. ScholarWorks@UARK.
  • 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297. PubChem. [Online]. Available: [Link].

  • U. S. Ameuru, M. K. Yakubu, and K. Bello, "Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather," Open Journal of Applied Sciences, vol. 4, pp. 354-359, 2014.
  • ((4-Nitrophenyl)azo)naphthol | C16H11N3O3 | CID 239845. PubChem. [Online]. Available: [Link].

  • Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather.
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  • Colorfastness Test Methods for Textiles: Complete Guide. QIMA Blog. [Online]. Available: [Link].

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  • Selected λmax of 1 and 2-naphthols in water.
  • (PDF) Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes.
  • Exhaustion% and Fixation% of reactive dye in modal.
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  • (PDF) Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine.
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  • Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents. RSC Publishing.
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  • Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. Covenant University Repository.
  • % Exhaustion, Light fastness and Wash fastness data.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the "Why" Behind the Precautions

Due to the presence of the nitroaniline functional group, 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline is anticipated to exhibit a hazard profile similar to other nitroaromatic and aniline compounds. The primary analog for this assessment is 2-Methyl-4-nitroaniline, a compound with well-documented hazardous properties.

Inferred Hazard Profile:

Hazard ClassificationDescriptionGHS Pictograms
Acute Toxicity Expected to be toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]💀
Genetic Defects Suspected of causing genetic defects.[1]हेल्थ हज़ार्ड
Organ Damage May cause damage to organs through prolonged or repeated exposure.[3][4]हेल्थ हज़ार्ड
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]पर्यावरण

Chemical Incompatibilities: It is crucial to prevent contact with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents, as these can lead to vigorous or violent reactions.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the high acute toxicity and potential for absorption through the skin, a robust selection of PPE is mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consider double-gloving.

  • Eye Protection: Chemical safety goggles are essential. If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][8]

Spill Management: A Calm and Methodical Response

Accidents happen. A clear and practiced spill response plan is critical.

For Small Spills (up to ~5 grams):

  • Alert and Isolate: Notify colleagues in the immediate area and restrict access.

  • Don Appropriate PPE: Ensure you are wearing the full complement of PPE described above.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Ventilate: If it can be done safely, ensure the laboratory's ventilation is running.

Waste Collection and Segregation: The Foundation of Proper Disposal

Proper segregation of waste at the point of generation is the most critical step in ensuring safe and compliant disposal.

Step-by-Step Protocol:

  • Designated Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container for all solid waste containing this compound. The container must have a secure lid and be kept closed when not in use.[10]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation start.

  • Segregation: This waste stream must be kept separate from:

    • Acids and strong oxidizers.[5][6]

    • Aqueous waste.

    • Other incompatible chemical waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and absorbent pads, must be placed in the same designated solid hazardous waste container.[11]

Below is a workflow diagram illustrating the decision-making process for waste segregation.

G cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Final Disposal Pathway start Waste Generated: This compound is_solid Solid or Contaminated PPE? start->is_solid is_liquid Liquid Waste? solid_waste_container Solid Hazardous Waste Container (Labeled: Toxic, Environmental Hazard) is_solid->solid_waste_container Yes liquid_waste_container Non-halogenated Organic Waste (if dissolved in compatible solvent) is_liquid->liquid_waste_container Yes ehs_pickup Arrange for EHS Pickup solid_waste_container->ehs_pickup liquid_waste_container->ehs_pickup incineration High-Temperature Incineration by Licensed Facility ehs_pickup->incineration

Caption: Waste segregation and disposal workflow.

Final Disposal Methodology: The End of the Line

Given its classification as a toxic and environmentally hazardous substance, this compound must be disposed of through a licensed hazardous waste contractor. The standard and most effective method for this class of compounds is high-temperature incineration .[12]

  • Mechanism: Incineration at temperatures exceeding 1,800°F in a specialized facility with emission controls ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.[12]

  • Regulatory Compliance: This method complies with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Your institution's EHS department will manage the "cradle-to-grave" tracking required for hazardous waste.

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][15]

Decontamination Procedures

  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (one in which the compound is soluble, like ethyl acetate or dichloromethane) into a designated halogenated or non-halogenated organic waste container. Following the solvent rinse, wash thoroughly with soap and water.

  • Work Surfaces: Decontaminate the fume hood and any other potentially contaminated surfaces with a solvent-soaked cloth, followed by a soap and water wash. All cleaning materials must be disposed of as solid hazardous waste.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions.

References

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Personal protective equipment for handling 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-nitro-5-(pyrrolidin-1-yl)aniline

Publication Date: January 27, 2026

As researchers and drug development professionals, our work inherently involves handling novel chemical entities. The compound this compound is a specialized molecule for which comprehensive, publicly available safety data is scarce. In such instances, a conservative approach grounded in the principles of chemical hygiene is not just recommended, but essential. This guide provides a detailed operational plan for personal protective equipment (PPE) based on a structural analysis of the compound's constituent functional groups: a nitroaniline and a pyrrolidine moiety. The protocols herein are designed to be self-validating, ensuring the highest level of safety when handling this and other research chemicals of unknown toxicity.

Hazard Assessment: A Structurally-Informed Approach

Lacking a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound from its chemical structure. The molecule contains two key pharmacophores of toxicological concern:

  • Aromatic Nitro & Amine Groups: Nitroaromatic compounds and aromatic amines are classes of chemicals notorious for their toxicity.[1][2] Analogs such as 2-Methyl-5-nitroaniline and 4-nitroaniline are classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4][5][6] A primary systemic effect of nitroanilines is the induction of methemoglobinemia, a condition where the blood's ability to transport oxygen is dangerously reduced.[7][8] Furthermore, many compounds in this class are suspected carcinogens or mutagens.[1][6][7] Skin absorption is a primary route of exposure, making dermal protection critically important.[3][4][5]

  • Pyrrolidine Moiety: While less hazardous than the nitroaniline portion, the pyrrolidine ring, a cyclic secondary amine, can still pose risks. Amines, in general, can be irritants to the skin, eyes, and respiratory tract.[9]

Given these structural alerts, we must operate under the assumption that this compound is a highly toxic substance with the potential for significant dermal absorption. All handling procedures must reflect this high level of risk.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glassesNitrile gloves (single pair)Full-length lab coatNot required
Weighing (Solid) Chemical splash goggles & Face shieldDouble-layered nitrile glovesFull-length lab coat & Disposable sleevesRequired if not in a certified chemical fume hood
Solution Preparation Chemical splash goggles & Face shieldDouble-layered nitrile glovesChemical-resistant apron over lab coatRequired if not in a certified chemical fume hood
Reaction Workup & Purification Chemical splash goggles & Face shieldDouble-layered nitrile glovesChemical-resistant apron over lab coatRequired if not in a certified chemical fume hood
Spill Cleanup Chemical splash goggles & Face shieldHeavy-duty nitrile or butyl rubber glovesDisposable chemical-resistant suit (e.g., Tyvek)Half-mask or full-face respirator with organic vapor/particulate cartridges

Causality Behind PPE Choices:

  • Eye and Face Protection: The use of both chemical splash goggles and a face shield is crucial, especially when handling the solid material or solutions. This combination protects against splashes during solution preparation and prevents fine powders from reaching the eyes during weighing procedures.

  • Hand Protection: Double-gloving with nitrile gloves is the recommended minimum.[7] Aromatic amines can permeate standard glove materials.[10] It is critical to change the outer glove immediately upon any known or suspected contact with the chemical. For prolonged operations or when handling larger quantities, consider using thicker, more resistant gloves such as butyl rubber.

  • Body Protection: A standard lab coat is insufficient. A chemically resistant apron or disposable suit provides an essential barrier against spills that could otherwise lead to rapid skin absorption.[11] Always ensure clothing is fully covered, including long pants and closed-toe shoes.[7]

  • Respiratory Protection: All manipulations of this compound, especially handling the solid form, must be performed within a certified chemical fume hood to minimize inhalation exposure.[12][13] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory.[11][14]

Operational and Disposal Plans

Adherence to strict, step-by-step procedures is paramount for safety. These workflows are designed to be self-validating, leaving no room for procedural ambiguity.

Pre-Operational Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).[15]

  • Assemble all PPE: Before approaching the chemical storage area, gather all required PPE as specified in the table above.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for all solid and liquid waste contaminated with the compound.[16]

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.[8][15]

  • Buddy System: Never work alone when handling highly toxic compounds.[17]

Step-by-Step Handling Protocol (Weighing Solid)
  • Don PPE: Follow the donning sequence outlined in the diagram below.

  • Work Within Fume Hood: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Minimize Dust: Handle the solid material gently to avoid generating airborne dust.

  • Transfer: Carefully weigh the desired amount of this compound.

  • Secure Container: Tightly close the primary container immediately after use.

  • Clean Up: Use a damp wipe to decontaminate the spatula and any surfaces within the fume hood that may have been exposed. Dispose of the wipe in the designated hazardous waste container.

  • Doff PPE: Follow the doffing sequence outlined in the diagram below, ensuring you do not contaminate your skin or clothing.

PPE Donning and Doffing Workflow

Correctly putting on and removing PPE is a critical control point to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat & Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Inner Gloves Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Apron & Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (if used) Doff4->Doff5

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure the safety of others.

  • Solid Waste: All contaminated solid materials, including gloves, wipes, weigh boats, and disposable PPE, must be placed in a dedicated, sealed hazardous waste container labeled "Acutely Toxic Solid Waste" and including the chemical name.[18]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any amount down the drain.[16][18]

  • Container Disposal: Empty containers are still hazardous as they retain product residue.[18] They should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous liquid waste) before disposal, or disposed of directly as hazardous solid waste.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and final disposal procedures.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accident.

  • Skin Contact: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while rinsing.[3][7] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.

By integrating these expert-derived protocols and understanding the scientific rationale behind them, you can ensure a safer laboratory environment for yourself and your colleagues when working with this compound and other novel compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.